BI-3802
Description
Structure
3D Structure
Propriétés
IUPAC Name |
2-[6-[[5-chloro-2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClN6O3/c1-14-7-15(2)12-31(11-14)24-27-10-18(25)22(29-24)28-17-5-6-19-16(8-17)9-20(23(33)30(19)4)34-13-21(32)26-3/h5-6,8-10,14-15H,7,11-13H2,1-4H3,(H,26,32)(H,27,28,29)/t14-,15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTJETQFYHZHNB-GASCZTMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN(C1)C2=NC=C(C(=N2)NC3=CC4=C(C=C3)N(C(=O)C(=C4)OCC(=O)NC)C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of BI-3802
Introduction
This compound is a novel small molecule that has garnered significant interest in the field of oncology, particularly for its unique mechanism of action in targeting the B-cell lymphoma 6 (BCL6) protein. BCL6 is a transcriptional repressor that is a key driver in several hematological malignancies, including diffuse large B-cell lymphoma (DLBCL).[1][2] Unlike traditional inhibitors, this compound acts as a degrader of BCL6, offering a potentially more potent and sustained therapeutic effect.[3][4] This guide provides a detailed technical overview of the core mechanism of action of this compound, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action
This compound employs a novel mechanism of action that is distinct from conventional inhibitors and other protein degradation technologies like PROTACs.[1][5] The core of its function lies in its ability to induce the polymerization of BCL6, which subsequently leads to its ubiquitination and proteasomal degradation.[3][6]
The key steps in the mechanism of action of this compound are as follows:
-
Binding to the BCL6 BTB Domain: this compound is a highly potent ligand that binds to the Broad-complex, Tramtrack, and Bric-à-brac (BTB) domain of BCL6.[1][7][8] The BTB domain is crucial for the homodimerization of BCL6 and its interaction with co-repressor proteins.[3][9]
-
Induction of BCL6 Polymerization: Upon binding, this compound induces a conformational change in the BCL6 homodimer. This change exposes a new protein-protein interface, leading to the self-assembly of BCL6 homodimers into higher-order filamentous structures.[2][3][10] This process is reversible and can be observed as the formation of distinct cellular foci containing BCL6.[3][5] Cryo-electron microscopy has revealed that this compound molecules are located at the interfaces between BCL6 dimers within these helical filaments.[5][11]
-
Recruitment of the SIAH1 E3 Ubiquitin Ligase: The polymerization of BCL6 enhances its recognition by the E3 ubiquitin ligase SIAH1.[3][5][7] SIAH1 recognizes a VXP motif present in BCL6.[7] The increased local concentration of BCL6 within the polymer filaments facilitates a more efficient interaction with SIAH1.[6]
-
Ubiquitination and Proteasomal Degradation: The enhanced interaction with SIAH1 leads to the polyubiquitination of BCL6.[3] This marks the BCL6 polymer for degradation by the 26S proteasome.[9][12]
-
De-repression of BCL6 Target Genes: The degradation of BCL6 leads to the de-repression of its target genes, which are involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.[1][2][4] This ultimately results in the anti-proliferative effects of this compound in cancer cells.[1][9]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | ≤3 nM | BCL6::BCOR ULight TR-FRET | Cell-free | [2] |
| IC50 | 43 nM | BCL6::NCOR LUMIER | Cellular | [2] |
| DC50 | 20 nM | BCL6 Protein Degradation | SU-DHL-4 | [2] |
| EC50 | 64 nM | BCL6-SIAH1 Interaction | In vitro | [7][8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of this compound's mechanism of action are outlined below.
1. BCL6 Degradation Assay
-
Objective: To quantify the degradation of BCL6 protein in response to this compound treatment.
-
Cell Line: SU-DHL-4 (a DLBCL cell line).[2]
-
Methodology:
-
Culture SU-DHL-4 cells to the desired density.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4 hours).[9]
-
Harvest the cells and prepare whole-cell lysates.
-
Perform quantitative mass spectrometry-based proteomics or Western blotting to determine the abundance of BCL6 protein relative to a loading control.[9]
-
The DC50 value (the concentration at which 50% of the protein is degraded) is calculated from the dose-response curve.[2]
-
2. BCL6-SIAH1 Interaction Assay (TR-FRET)
-
Objective: To measure the interaction between BCL6 and the E3 ligase SIAH1 in the presence of this compound.
-
Methodology:
-
Recombinant BCL6 and SIAH1 proteins are used.
-
One protein is labeled with a donor fluorophore (e.g., terbium) and the other with an acceptor fluorophore (e.g., GFP).
-
The proteins are incubated together with varying concentrations of this compound.
-
If the proteins interact, the donor and acceptor fluorophores are brought into close proximity, allowing for Förster resonance energy transfer (FRET) to occur upon excitation of the donor.
-
The time-resolved FRET signal is measured, and the EC50 value (the concentration at which 50% of the maximal interaction is observed) is determined.[9]
-
3. BCL6 Polymerization and Foci Formation
-
Objective: To visualize the this compound-induced polymerization of BCL6 in live cells.
-
Methodology:
-
Transfect cells (e.g., HEK293T) with a construct expressing a fluorescently tagged BCL6 (e.g., eGFP-BCL6).[9]
-
Treat the cells with this compound and observe them using live-cell fluorescence microscopy.
-
The formation of distinct fluorescent foci within the cells indicates the polymerization and sequestration of BCL6.[3][9]
-
For endogenous protein, immunofluorescence can be performed in cell lines like SU-DHL-4 using an anti-BCL6 antibody.[3]
-
4. In Vitro Ubiquitination Assay
-
Objective: To demonstrate that this compound promotes the SIAH1-mediated ubiquitination of BCL6.
-
Methodology:
-
Combine recombinant BCL6, SIAH1, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and ATP in a reaction buffer.
-
Add this compound or a vehicle control to the reaction mixtures.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and analyze the ubiquitination of BCL6 by Western blotting using an anti-ubiquitin or anti-BCL6 antibody. An increase in high molecular weight BCL6 species indicates polyubiquitination.[9]
-
Visualizations
Diagram 1: Signaling Pathway of this compound-Induced BCL6 Degradation
Caption: this compound binds to the BCL6 BTB domain, inducing polymerization, SIAH1-mediated ubiquitination, and proteasomal degradation, leading to target gene de-repression.
Diagram 2: Experimental Workflow for BCL6 Degradation Analysis
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Pardon Our Interruption [opnme.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. oncotarget.com [oncotarget.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. twistbioscience.com [twistbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
BI-3802: A Novel BCL6 Degrader Forging a New Path in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: BI-3802 is a pioneering small molecule that has emerged as a potent and selective degrader of the B-cell lymphoma 6 (BCL6) protein, a key transcriptional repressor implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies.[1][2][3] Unlike conventional inhibitors or traditional proteolysis-targeting chimeras (PROTACs), this compound employs a novel mechanism of action, inducing the polymerization of its target protein to trigger its subsequent degradation.[4][5][6] This unique approach offers a promising therapeutic strategy for targeting historically challenging oncoproteins like BCL6.[2][7] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical data, outlining experimental methodologies, and visualizing its operational pathways.
Core Mechanism of Action: Induced Polymerization and Proteasomal Degradation
This compound functions as a "molecular glue," instigating a cascade of events that culminates in the targeted destruction of BCL6.[5][6] The process is initiated by the binding of this compound to the Broad-complex, Tramtrack and Bric-à-brac (BTB) domain of the BCL6 homodimer.[1][4][8] This binding event creates a novel protein-ligand interface that promotes the head-to-tail polymerization of BCL6 homodimers into supramolecular filaments.[1][2][4]
This drug-induced polymerization serves as a neo-degron, a signal for degradation, that is recognized by the E3 ubiquitin ligase SIAH1.[1][4][8] SIAH1 is recruited to the BCL6 filaments, leading to the polyubiquitination of BCL6.[1][4] This ubiquitination cascade marks BCL6 for recognition and subsequent degradation by the 26S proteasome.[1][8] The degradation of BCL6 leads to the de-repression of its target genes, which are involved in cell cycle arrest, apoptosis, and differentiation, ultimately resulting in anti-proliferative effects in BCL6-dependent cancer cells.[1][3]
References
- 1. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the BI-3802-Induced BCL6 Degradation Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the novel mechanism of action of BI-3802, a small molecule that induces the degradation of the B-cell lymphoma 6 (BCL6) oncoprotein. Unlike conventional inhibitors or traditional proteolysis-targeting chimeras (PROTACs), this compound employs a unique strategy of induced polymerization to trigger the selective elimination of BCL6. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathway and associated workflows.
Core Mechanism: Polymerization-Induced Degradation
This compound represents a paradigm shift in targeted protein degradation. The molecule binds to the Broad-complex, Tramtrack and Bric-à-brac (BTB) domain of BCL6, a critical region for its homodimerization and interaction with co-repressors.[1][2][3][4][5] This binding event does not merely block BCL6 function but initiates a cascade of events leading to its destruction.
The key mechanistic steps are as follows:
-
Binding to the BTB Domain: this compound docks into a pocket within the BCL6 BTB domain.[2][3][6]
-
Conformational Change and Polymerization: The binding of this compound induces a conformational change in the BCL6 homodimer. This altered conformation exposes a new protein-protein interface, facilitating the assembly of BCL6 homodimers into supramolecular, helical filaments.[1][3][7] This process is reversible and can be competed off by non-degrading BCL6 inhibitors like BI-3812.[3][8]
-
Sequestration into Cellular Foci: The newly formed BCL6 polymers coalesce within the cell, forming distinct foci that can be visualized by microscopy.[1][3][7][8]
-
Recruitment of SIAH1 E3 Ligase: These BCL6 filaments are recognized by the SIAH1 E3 ubiquitin ligase.[1][3][4][5] This interaction is a critical step in the degradation pathway.
-
Ubiquitination and Proteasomal Degradation: SIAH1 polyubiquitinates BCL6 within the filaments, marking it for degradation by the 26S proteasome.[1][2][3] This entire process is independent of the Cullin-RING ligase family, which is often hijacked by conventional PROTACs.[3]
This novel mechanism of action results in a more profound and sustained depletion of BCL6 compared to traditional inhibitors, leading to potent anti-proliferative effects in B-cell lymphoma models.[1][3][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity from various assays.
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 | ≤3 nM | BCL6::BCOR ULight TR-FRET | Cell-free | [6][9] |
| IC50 | 43 nM | BCL6::Co-repressor complex formation | Cell-free | [6] |
| DC50 | 20 nM | BCL6 protein degradation | SU-DHL-4 | [6] |
| DC50 | 34 pM (for A19, a potent BCL6 PROTAC for comparison) | BCL6 protein degradation | OCI-LY1 | [10] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the this compound mechanism, the following diagrams, generated using the DOT language, visualize the signaling pathway and a typical experimental workflow for assessing BCL6 degradation.
References
- 1. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Discovery and Development of BI-3802: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-3802 is a novel small molecule that has garnered significant interest in the field of targeted protein degradation. Unlike conventional inhibitors or traditional proteolysis-targeting chimeras (PROTACs), this compound operates through a unique mechanism of action, inducing the polymerization of its target protein, B-cell lymphoma 6 (BCL6), leading to its subsequent ubiquitination and proteasomal degradation. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of the underlying biological pathways and discovery workflows.
Introduction: A Novel Approach to Targeting BCL6
B-cell lymphoma 6 (BCL6) is a transcriptional repressor crucial for the formation of germinal centers and is a key oncogenic driver in several lymphoid malignancies, including diffuse large B-cell lymphoma (DLBCL).[1][2][3] The development of small molecules to inhibit BCL6 has been a long-standing goal in cancer therapy. Early efforts focused on disrupting the protein-protein interaction between the BTB domain of BCL6 and its corepressors.[4]
The discovery of this compound marked a paradigm shift in targeting BCL6. Identified through screens for novel BCL6 inhibitors, this compound was unexpectedly found to induce the degradation of the BCL6 protein.[5] This "molecular glue" degrader demonstrated superior anti-proliferative effects in DLBCL cell lines compared to non-degrading BCL6 inhibitors.[1][5]
Mechanism of Action: Induced Polymerization and Targeted Degradation
The mechanism of action of this compound is distinct from other protein degradation technologies.[6] Instead of recruiting an E3 ligase to the target protein via a bifunctional linker, this compound directly induces the self-assembly of BCL6 homodimers into supramolecular filaments.[1][5][7] This process is initiated by this compound binding to the BTB domain of BCL6.[1][5] Cryo-electron microscopy studies have revealed that the solvent-exposed dimethyl-piperidine moiety of this compound facilitates a novel protein-protein interface between BCL6 homodimers, driving their polymerization into helical structures.[5][8][9]
These newly formed BCL6 filaments are then recognized by the E3 ubiquitin ligase SIAH1.[5][7] SIAH1 binds to a VxP motif on BCL6, which becomes accessible or more efficiently presented within the polymerized structure, leading to the ubiquitination and subsequent degradation of BCL6 by the proteasome.[5][7]
dot
Caption: Mechanism of this compound-induced BCL6 degradation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Target/Assay | Value | Reference(s) |
| IC50 | BCL6 BTB Domain Inhibition (Cell-free) | ≤3 nM | [10] |
| IC50 | BCL6::BCOR ULight TR-FRET | ≤3 nM | [3] |
| IC50 | BCL6::Co-repressor Complex Formation | 43 nM | [3][11] |
| EC50 | BCL6 and SIAH1 Interaction | 64 nM | [11] |
Table 2: Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference(s) |
| DC50 | BCL6 Degradation (SU-DHL-4) | 20 nM | [3] |
| IC50 | Cellular BCL6 Inhibition | 43 nM | [11] |
| Anti-proliferative Effects | DLBCL Cell Lines | Potent | [5][7] |
Table 3: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Molecular Weight | 484.98 g/mol | [10] |
| Solubility and Bioavailability | Poor | [12] |
Note: The poor solubility and bioavailability of this compound have limited its use in in vivo animal studies.[12]
Experimental Protocols
This section details the methodologies for key experiments involved in the characterization of this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibition of the BCL6-corepressor interaction.
-
Principle: TR-FRET measures the proximity of two fluorophores. In this assay, the BCL6 BTB domain is tagged with a donor fluorophore (e.g., Terbium-cryptate) and a corepressor peptide (e.g., from BCOR) is tagged with an acceptor fluorophore (e.g., d2). When the two proteins interact, excitation of the donor leads to energy transfer and emission from the acceptor. A small molecule inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant 6His-tagged BCL6 BTB domain and a biotinylated corepressor peptide are used.
-
Assay Buffer: 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100, supplemented with 1 mM Glutathione and 0.03% BSA.[13]
-
This compound is serially diluted in DMSO and then in assay buffer.
-
The BCL6 protein is incubated with the compound for 30 minutes at room temperature.[13]
-
A mix of the corepressor peptide, Europium-labeled streptavidin (SA-Eu), and Cy5-labeled co-repressor peptide (BCoR-Cy5) is added.[13]
-
The reaction is incubated for 2 hours at room temperature.[13]
-
The TR-FRET signal is read on a compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of acceptor to donor emission is calculated and plotted against the compound concentration to determine the IC50.
-
Live-Cell Fluorescence Microscopy for Foci Formation
This technique is used to visualize the this compound-induced polymerization of BCL6 in living cells.
-
Principle: A fluorescently tagged BCL6 (e.g., eGFP-BCL6) is expressed in cells. Upon treatment with this compound, the formation of BCL6 polymers can be observed as distinct fluorescent foci within the cell.
-
Protocol Outline:
-
HEK293T cells are transiently or stably transfected with a plasmid encoding eGFP-BCL6.
-
Cells are seeded in glass-bottom dishes suitable for high-resolution microscopy.
-
Cells are maintained in a live-cell imaging buffer (e.g., HBSS) and kept at 37°C and 5% CO2 in an on-stage incubator.
-
Baseline images are captured before the addition of this compound.
-
This compound (e.g., at 1 µM) is added to the cells, and time-lapse imaging is initiated.
-
Images are acquired at regular intervals (e.g., every 1-5 minutes) to monitor the formation and subsequent disappearance (due to degradation) of the eGFP-BCL6 foci.
-
A non-degrading inhibitor like BI-3812 can be used as a negative control.
-
CRISPR-Cas9 Genome-Scale Screen for E3 Ligase Identification
This unbiased genetic screen is used to identify the E3 ubiquitin ligase responsible for this compound-mediated BCL6 degradation.
-
Principle: A genome-wide sgRNA library is introduced into cells expressing a reporter for BCL6 stability (e.g., eGFP-BCL6). Cells are treated with this compound, and cells in which BCL6 degradation is abrogated (i.e., retain high eGFP signal) are isolated by fluorescence-activated cell sorting (FACS). The sgRNAs enriched in this population will target genes essential for the degradation process, including the responsible E3 ligase.
-
Protocol Outline:
-
A stable cell line (e.g., HEK293T) expressing Cas9 and an eGFP-BCL6 reporter is generated.
-
The cell line is transduced with a genome-scale sgRNA lentiviral library at a low multiplicity of infection.
-
After antibiotic selection for transduced cells, the cell population is treated with either DMSO or this compound.
-
Cells are sorted by FACS, collecting the populations with the highest and lowest eGFP signal.
-
Genomic DNA is isolated from the sorted cell populations.
-
The sgRNA cassettes are amplified by PCR and sequenced using next-generation sequencing.
-
The frequency of each sgRNA in the high-eGFP (degradation-resistant) population is compared to the control population to identify enriched sgRNAs, thereby pinpointing the crucial genes.
-
Discovery and Medicinal Chemistry
The discovery of this compound was a result of screening for BCL6 inhibitors.[5] Its unique degradation-inducing property was unexpected. The structure-activity relationship (SAR) studies around this compound have been crucial in elucidating the requirements for its unique mechanism.
A key structural feature of this compound is its solvent-exposed dimethyl-piperidine moiety.[5] A closely related analog, BI-3812, differs in this region and acts as a potent BCL6 inhibitor but does not induce degradation.[5] This highlights the critical role of this specific chemical group in mediating the protein-protein interactions necessary for BCL6 polymerization. This observation has guided further medicinal chemistry efforts to develop BCL6 degraders with improved pharmacokinetic properties.[14]
dot
Caption: The discovery workflow of this compound.
Clinical Development Status
As of the current date, there is no publicly available information on clinical trials for this compound. Its poor solubility and bioavailability, as noted in preclinical studies, may have posed challenges for its advancement into clinical development.[12] However, the novel mechanism of action pioneered by this compound has inspired the development of next-generation BCL6 degraders with improved drug-like properties.
Conclusion
This compound represents a landmark discovery in the field of targeted protein degradation. Its unique mechanism of inducing protein polymerization to trigger degradation has opened up new avenues for drug discovery, particularly for challenging targets like transcription factors. While this compound itself may not have progressed to the clinic, the insights gained from its study have been invaluable in guiding the design of new and improved molecular glue degraders with therapeutic potential. The ongoing research in this area holds great promise for the development of novel cancer therapies.
References
- 1. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 3. Pardon Our Interruption [opnme.com]
- 4. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. rcsb.org [rcsb.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AID 2061447 - BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to BI-3802 Induced Protein Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BI-3802, a small molecule that induces the polymerization and subsequent degradation of the B-cell lymphoma 6 (BCL6) protein. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core concepts and workflows.
Core Concept: A Novel Mechanism of Targeted Protein Degradation
This compound represents a novel class of protein degraders that function through induced polymerization, a mechanism distinct from proteolysis-targeting chimeras (PROTACs) and molecular glues.[1] this compound binds to the Broad complex/Tramtrack/Bric-a-brac (BTB) domain of the BCL6 homodimer.[2][3][4] This binding event creates a new protein-protein interaction surface, prompting the homodimers to assemble into supramolecular, helical filaments.[2][3][4]
This polymerization of BCL6 enhances its recognition and binding by the SIAH1 E3 ubiquitin ligase.[2][3] SIAH1, which recognizes a VxP motif on BCL6, then ubiquitinates the polymerized BCL6, marking it for degradation by the 26S proteasome.[2][5] This targeted degradation of the oncogenic transcription factor BCL6 leads to de-repression of its target genes and demonstrates potent anti-proliferative effects in Diffuse Large B-cell Lymphoma (DLBCL) cell lines.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this compound's activity.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Type | Cell Line | Reference |
| IC50 (BTB domain inhibition) | ≤3 nM | BCL6::BCOR ULight TR-FRET | Cell-free | [6][7] |
| IC50 (BCL6::Co-repressor complex) | 43 nM | BCL6::NCOR LUMIER | Cellular | [7][8] |
| DC50 (BCL6 degradation) | 20 nM | Western Blot | SU-DHL-4 | [7] |
| EC50 (BCL6-SIAH1 interaction) | 64 nM | TR-FRET | Cell-free | [2][9] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate the key processes.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These are based on published research and standard laboratory practices.
Western Blotting for BCL6 Degradation
This protocol is for assessing the degradation of BCL6 in DLBCL cell lines (e.g., SU-DHL-4) following treatment with this compound.
Materials:
-
SU-DHL-4 cells
-
This compound, MG132 (proteasome inhibitor)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies: anti-BCL6, anti-beta-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Culture and Treatment: Seed SU-DHL-4 cells at a density of 1 x 10^6 cells/mL. Treat cells with 1 µM this compound or DMSO (vehicle control) for 4 hours. For proteasome inhibition controls, pre-treat cells with 10 µM MG132 for 1 hour before adding this compound.
-
Cell Lysis: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS. Resuspend the pellet in 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Perform electrophoresis until the dye front reaches the bottom of the gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BCL6 antibody (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with an anti-beta-tubulin antibody (e.g., 1:2000 dilution) as a loading control.
Co-Immunoprecipitation for BCL6-SIAH1 Interaction
This protocol is designed to verify the interaction between BCL6 and SIAH1 in cells, and to assess how this compound enhances this interaction.
Materials:
-
HEK293T cells co-transfected with constructs for eGFP-BCL6 and V5-SIAH1
-
This compound, DMSO
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease inhibitors)
-
Anti-eGFP antibody or Anti-V5 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash Buffer (same as lysis buffer but with lower detergent, e.g., 0.1% NP-40)
-
Elution Buffer (e.g., 1x Laemmli sample buffer)
Procedure:
-
Cell Treatment and Lysis: Treat transfected HEK293T cells with 2 µM this compound or DMSO for 1-2 hours. Lyse the cells in ice-cold Co-IP lysis buffer as described in the Western Blot protocol.
-
Pre-clearing Lysate (Optional): Add 20 µL of Protein A/G beads to 1 mg of protein lysate and incubate for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Immunoprecipitation:
-
Add 2-4 µg of anti-eGFP (or anti-V5) antibody to the pre-cleared lysate.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add 30 µL of equilibrated Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 500 µL of ice-cold Wash Buffer.
-
-
Elution: Resuspend the beads in 30 µL of 1x Laemmli sample buffer and boil at 95°C for 5 minutes to elute the protein complexes.
-
Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis using anti-V5 (to detect SIAH1) and anti-eGFP (to detect BCL6) antibodies.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of this compound to BCL6 in a cellular context by assessing the thermal stabilization of BCL6 upon ligand binding.
Materials:
-
SU-DHL-4 cells
-
This compound, DMSO
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for Western blotting
Procedure:
-
Cell Treatment: Treat SU-DHL-4 cells with 10 µM this compound or DMSO for 1 hour at 37°C.
-
Heat Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control (room temperature).
-
Cool the tubes at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated, heat-denatured proteins (pellet).
-
Analysis: Carefully collect the supernatant. Analyze the amount of soluble BCL6 remaining at each temperature by Western blotting as described in Protocol 4.1. Increased BCL6 signal in the this compound treated samples at higher temperatures indicates thermal stabilization and therefore, target engagement.
Quantitative Mass Spectrometry for Specificity Analysis
This protocol outlines a workflow to determine the specificity of this compound-induced degradation across the entire proteome using tandem mass tag (TMT) labeling.
Materials:
-
SU-DHL-4 cells
-
This compound, BI-3812 (non-degrading analog), DMSO
-
Lysis Buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.5)
-
DTT, iodoacetamide (B48618) (IAA)
-
Trypsin
-
TMT labeling reagents
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture SU-DHL-4 cells and treat with 1 µM this compound, 1 µM BI-3812, or DMSO for 4 hours. Harvest approximately 10 x 10^6 cells per condition.
-
Protein Extraction and Digestion:
-
Lyse cells in urea-based lysis buffer.
-
Reduce disulfide bonds with DTT and alkylate cysteines with IAA.
-
Dilute the urea concentration to <2 M and digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling: Label the peptide digests from each condition with a different isobaric TMT tag according to the manufacturer's protocol.
-
Sample Pooling and Fractionation: Combine the TMT-labeled samples into a single mixture. Fractionate the pooled peptides using high-pH reversed-phase liquid chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze the fractionated peptides on a high-resolution Orbitrap mass spectrometer. The instrument should be configured to perform MS/MS fragmentation, which generates reporter ions from the TMT tags for quantification.
-
Data Analysis: Use specialized software (e.g., Proteome Discoverer, MaxQuant) to identify peptides and proteins and to quantify the relative abundance of each protein across the different treatment conditions based on the TMT reporter ion intensities. A significant decrease in abundance only for BCL6 in the this compound treated sample would confirm high specificity.[2]
References
- 1. A Detailed Workflow of TMT-Based Quantitative Proteomics | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Cryo-EM Single Particle Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 6. Frontiers | Benchmarking cryo-EM Single Particle Analysis Workflow [frontiersin.org]
- 7. Single-particle analysis cryoEM [biophys.mpg.de]
- 8. Lysate preparation protocol for western blotting | Abcam [abcam.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
The Structural Basis of BI-3802-Induced BCL6 Degradation: A Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor B-cell lymphoma 6 (BCL6) is a well-established driver of oncogenesis in various lymphoid malignancies, making it a prime target for therapeutic intervention. The small molecule BI-3802 represents a novel class of BCL6-targeting agents that, beyond mere inhibition, induces the selective degradation of the BCL6 protein. This document provides an in-depth technical guide on the structural and molecular underpinnings of the this compound-BCL6 interaction, culminating in a unique mechanism of targeted protein degradation. We will explore the key structural features of this interaction, present quantitative binding and degradation data, and detail the experimental methodologies used to elucidate this mechanism.
Introduction: A Novel Mechanism of BCL6 Degradation
This compound is a potent small molecule that engages the Broad-complex, Tramtrack, and Bric-à-brac (BTB) domain of BCL6.[1][2][3] Unlike traditional inhibitors that simply block the interaction of BCL6 with its co-repressors, this compound initiates a cascade of events leading to the proteasomal degradation of the BCL6 protein.[4][5][6] This is achieved through a novel mechanism of small molecule-induced protein polymerization.[1][3] The binding of this compound to the BCL6 BTB domain triggers the formation of supramolecular BCL6 filaments.[1][7] These filaments are subsequently recognized by the SIAH1 E3 ubiquitin ligase, which ubiquitinates BCL6, marking it for degradation by the proteasome.[1][2][6] This distinct mechanism of action provides a superior pharmacological effect compared to non-degrading BCL6 inhibitors.[1][6]
Structural Basis of the this compound-BCL6 Interaction
The interaction between this compound and BCL6 has been elucidated through X-ray crystallography and cryo-electron microscopy. The crystal structure of the BCL6 BTB domain in complex with this compound (PDB ID: 5MW2) and the cryo-EM structure of the this compound-induced BCL6 filament (PDB ID: 6XMX) provide critical insights into the mechanism of action.[1][5][8][9]
This compound binds to a groove at the interface of the BCL6 BTB homodimer.[1][5] A key feature of this compound is its solvent-exposed dimethyl-piperidine moiety.[1] This group extends from the core of the molecule and makes direct contact with amino acid residues on an adjacent BCL6 BTB dimer, specifically interacting with Y58 and C84.[1] This "molecular glue" effect, where the small molecule bridges two separate protein dimers, is the structural basis for the induced polymerization of BCL6 into higher-order filaments.[1][4][7] The structurally similar inhibitor, BI-3812, which lacks the specific dimethyl-piperidine configuration of this compound, fails to induce this polymerization and subsequent degradation, highlighting the critical role of this structural feature.[1]
Quantitative Data: Binding Affinity and Degradation Potency
The efficacy of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data for this compound and its non-degrading analogue, BI-5273.
| Compound | Assay | Parameter | Value (nM) | Cell Line |
| This compound | BCL6::BCOR ULight TR-FRET | IC50 | ≤ 3 | - |
| This compound | BCL6::NCOR LUMIER | IC50 | 43 | - |
| This compound | BCL6 Protein Degradation | DC50 | 20 | SU-DHL-4 |
| BI-5273 | BCL6::BCOR ULight TR-FRET | IC50 | ~10,000 | - |
Table 1: In vitro and cellular potency of this compound and its negative control, BI-5273. Data sourced from[5][10].
Signaling Pathway and Mechanism of Action
The binding of this compound to the BCL6 BTB domain initiates a unique signaling cascade that results in the targeted degradation of BCL6. This process can be visualized as a multi-step pathway involving polymerization, E3 ligase recruitment, ubiquitination, and proteasomal degradation.
Caption: this compound induced BCL6 degradation pathway.
Experimental Protocols
The elucidation of the structural basis and mechanism of action of this compound involved several key experimental techniques. Detailed methodologies for these experiments are crucial for reproducibility and further investigation.
X-Ray Crystallography
To determine the high-resolution structure of the this compound-BCL6 complex, X-ray crystallography was employed.
Caption: Workflow for X-ray crystallography of the this compound-BCL6 complex.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM was instrumental in visualizing the higher-order filamentous structures of BCL6 induced by this compound.
Caption: Cryo-electron microscopy workflow for BCL6 filament structure determination.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the thermodynamic parameters of the interaction between BCL6 and its binding partners. A typical protocol is as follows:
-
Protein Preparation: Recombinant BCL6 BTB domain is purified and dialyzed into the appropriate ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.5 mM TCEP).[1]
-
Ligand Preparation: this compound is dissolved in the same buffer.
-
ITC Experiment: The BCL6 solution is placed in the sample cell of the calorimeter, and the this compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of this compound into the BCL6 solution are performed at a constant temperature (e.g., 25°C).[1]
-
Data Analysis: The heat changes associated with each injection are measured and used to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
TR-FRET Based Competitive Binding Assay
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is used to quantify the ability of this compound to disrupt the interaction between BCL6 and a co-repressor peptide.
Caption: Workflow for the TR-FRET based competitive binding assay.
Conclusion
The interaction between this compound and BCL6 represents a paradigm shift in the development of BCL6-targeted therapies. The unique mechanism of small molecule-induced protein polymerization leading to targeted degradation offers a powerful strategy to overcome the limitations of traditional inhibitors. The detailed structural and quantitative data presented in this whitepaper provide a comprehensive understanding of this interaction, which will be invaluable for the design and development of the next generation of BCL6 degraders and other therapeutics employing this innovative mechanism.
References
- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 4. | BioWorld [bioworld.com]
- 5. opnme.com [opnme.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. eubopen.org [eubopen.org]
Methodological & Application
Application Notes and Protocols for Cell Culture Treatment with BI-3802
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-3802, a potent and specific B-cell lymphoma 6 (BCL6) degrader, in cell culture experiments. The provided protocols are intended for researchers in oncology, immunology, and drug discovery investigating the therapeutic potential of targeted protein degradation.
Introduction
This compound is a small molecule that induces the degradation of the oncogenic transcription factor BCL6.[1][2] Its mechanism of action is distinct from conventional inhibitors and proteolysis-targeting chimeras (PROTACs).[1][3] this compound binds to the BTB domain of BCL6, inducing its polymerization into filaments.[4][5][6] These polymeric structures are then recognized by the SIAH1 E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.[4][5][7] This degradation of BCL6 results in the de-repression of its target genes, leading to anti-proliferative effects in cancer cell lines, particularly in Diffuse Large B-cell Lymphoma (DLBCL).[1][3][4]
Data Presentation
The following tables summarize the in vitro and cellular activity of this compound.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (BCL6 BTB Domain) | ≤3 nM | Cell-free assay | [2] |
| IC₅₀ (BCL6::BCOR ULight TR-FRET) | ≤3 nM | BCL6::BCOR interaction assay | [8][9] |
| IC₅₀ (Cellular BCL6::NCOR LUMIER) | 43 nM | Cellular target engagement assay | [8][9][10] |
| DC₅₀ (BCL6 Degradation) | 20 nM | SU-DHL-4 cells | [8][9] |
| EC₅₀ (BCL6-SIAH1 Interaction) | 64 nM | Assay measuring the interaction between BCL6 and SIAH1 | [10] |
Table 2: Anti-proliferative Activity of this compound in DLBCL Cell Lines
| Cell Line | Subtype | IC₅₀ (72 hours) | Reference |
| SU-DHL-4 | GCB-DLBCL | 1-5 µM (WK692, similar BCL6 inhibitor) | [11] |
| SU-DHL-6 | GCB-DLBCL | 1-5 µM (WK692, similar BCL6 inhibitor) | [11] |
| OCI-LY7 | GCB-DLBCL | 1-5 µM (WK692, similar BCL6 inhibitor) | [11] |
| Farage | GCB-DLBCL | 1-5 µM (WK692, similar BCL6 inhibitor) | [11] |
| DOHH2 | GCB-DLBCL | 1-5 µM (WK692, similar BCL6 inhibitor) | [11] |
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound.
Experimental Protocols
Protocol 1: Assessment of BCL6 Degradation by Western Blot
This protocol details the steps to quantify the degradation of BCL6 in a chosen cell line following treatment with this compound.
Materials:
-
DLBCL cell line (e.g., SU-DHL-4)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-BCL6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere and resume logarithmic growth (typically 24 hours).
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Replace the medium with the this compound-containing medium and incubate for the desired time points (e.g., 4, 8, 16, 24 hours).[12]
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.[12]
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary anti-BCL6 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.[12]
-
-
Analysis:
-
Strip the membrane and re-probe for a loading control (e.g., GAPDH).
-
Quantify band intensities using software such as ImageJ.
-
Normalize BCL6 band intensity to the loading control.
-
Calculate the percentage of BCL6 degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the effect of this compound on cell proliferation and viability.
Materials:
-
DLBCL cell lines
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a predetermined optimal density.
-
This compound Treatment: The following day, treat cells with serial dilutions of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[12]
-
Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12]
-
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Analysis: Normalize the data to the vehicle control wells to determine the percentage of cell viability. Plot a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).[12]
Protocol 3: Immunofluorescence for BCL6 Foci Formation
This protocol allows for the visualization of this compound-induced BCL6 polymerization into cellular foci.
Materials:
-
DLBCL cell line (e.g., SU-DHL-4)
-
Poly-L-lysine coated coverslips in a 24-well plate
-
This compound stock solution (10 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-BCL6
-
Fluorophore-conjugated secondary antibody
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto poly-L-lysine coated coverslips and allow them to attach.
-
Treatment: Treat cells with an effective concentration of this compound (e.g., 1 µM) or vehicle control for a short duration (e.g., 10-30 minutes).[13]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Wash with PBS.
-
Block with blocking buffer for 1 hour.
-
Incubate with primary anti-BCL6 antibody for 1-2 hours.
-
Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour.
-
Counterstain nuclei with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope. Look for the formation of distinct BCL6 foci in this compound-treated cells compared to the diffuse nuclear staining in control cells.[3][14]
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the effects of this compound.
Troubleshooting and Interpretation of Results
-
No BCL6 Degradation:
-
Confirm the activity of this compound.
-
Ensure the cell line expresses sufficient levels of BCL6 and SIAH1.
-
Optimize treatment time and concentration.
-
-
High Background in Western Blots:
-
Optimize antibody concentrations and blocking conditions.
-
-
Variability in Cell Viability Assays:
-
Ensure consistent cell seeding density.
-
Check for DMSO toxicity at higher concentrations.
-
-
No Foci Formation:
-
Use a high-resolution microscope.
-
Optimize the fixation and permeabilization steps.
-
Ensure the treatment time is appropriate, as foci formation can be rapid and transient.[13]
-
By following these application notes and protocols, researchers can effectively utilize this compound to investigate the role of BCL6 in various biological processes and evaluate its potential as a therapeutic agent.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. twistbioscience.com [twistbioscience.com]
- 8. Pardon Our Interruption [opnme.com]
- 9. eubopen.org [eubopen.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. | BioWorld [bioworld.com]
- 14. medchemexpress.com [medchemexpress.com]
Determining the Potency of BI-3802: A Detailed Guide to IC50 and DC50 Assessment
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for determining the half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) of BI-3802, a potent degrader of the B-cell lymphoma 6 (BCL6) protein.
Introduction to this compound
This compound is a small molecule that uniquely induces the degradation of the BCL6 transcriptional repressor.[1][2][3][4][5][6][7][8][9] Its mechanism of action involves binding to the BTB domain of BCL6, which triggers the polymerization of the protein.[1][2][6][7][10] This polymerization event subsequently leads to ubiquitination by the SIAH1 E3 ubiquitin ligase and targeted degradation by the proteasome.[1][6][7][10] Understanding the potency of this compound through its IC50 and DC50 values is critical for its application in research and drug development.
Quantitative Data Summary
The following table summarizes the key potency values for this compound across different experimental setups.
| Parameter | Value (nM) | Assay Type | Target | Cell Line | Reference |
| IC50 | ≤3 | Cell-free TR-FRET | BCL6 BTB Domain | N/A | [2][3][4][5][8][9][11][12] |
| IC50 | 43 | Cellular Reporter Assay | BCL6::NCOR Interaction | Not Specified | [2][3][4][5][9][12] |
| DC50 | 20 | Cellular Degradation Assay | BCL6 Protein | SU-DHL-4 | [3][5][9][12] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the degradation of BCL6.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | BCL | TargetMol [targetmol.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SmallMolecules.com | this compound (5 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 9. Pardon Our Interruption [opnme.com]
- 10. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. eubopen.org [eubopen.org]
Application Notes and Protocols for Utilizing BI-3802 in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-3802 is a highly potent and specific small molecule degrader of the oncogenic transcription factor B-cell lymphoma 6 (BCL6).[1][2][3] It is crucial to note that while the bromodomain-containing protein 9 (BRD9) is an important therapeutic target in cancer, this compound's activity is directed at BCL6, not BRD9.[4][5] this compound presents a unique mechanism of action distinct from traditional inhibitors or PROTACs.[6] It binds to the BTB domain of BCL6, inducing its polymerization into supramolecular filaments.[4][5] These filaments are subsequently recognized by the SIAH1 E3 ubiquitin ligase, leading to the ubiquitination and proteasomal degradation of BCL6.[4][5][6] This novel mechanism offers a powerful tool for studying BCL6 biology and has significant therapeutic potential in malignancies where BCL6 is a driver, such as diffuse large B-cell lymphoma (DLBCL).[3][7]
Co-immunoprecipitation (Co-IP) is an invaluable technique to investigate protein-protein interactions within their native cellular context.[8][9] In the case of this compound, Co-IP can be effectively employed to validate and study the drug-induced interaction between BCL6 and the E3 ligase SIAH1, providing direct evidence for its mechanism of action.[4][7] These application notes provide a detailed protocol for utilizing this compound in Co-IP assays to probe the BCL6-SIAH1 interaction.
Principle of the Assay
The co-immunoprecipitation assay is designed to determine if two proteins interact in a cellular environment. An antibody targeting a specific protein of interest (the "bait," in this case, BCL6) is used to pull down this protein from a cell lysate. Any proteins that are bound to the bait protein (the "prey," here SIAH1) will be pulled down as well. The resulting complex is then analyzed, typically by Western blotting, to detect the presence of the prey protein.
When studying the effects of this compound, the principle remains the same, with the addition of treating cells with the small molecule. A positive result, indicated by the detection of SIAH1 in the BCL6 immunoprecipitate from this compound-treated cells but not in untreated or control-treated cells, would confirm the drug-induced interaction.
Quantitative Data for this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 (BCL6 BTB Domain Binding) | ≤3 nM | Cell-free assay | [1][2] |
| IC50 (Cellular BCL6 Inhibition) | 43 nM | Reporter assay | [2][3][10] |
| DC50 (BCL6 Degradation) | 20 nM | SU-DHL-4 cells | [3][10] |
| EC50 (BCL6-SIAH1 Interaction) | 64 nM | Cellular assay | [2][11] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of Endogenous BCL6 and SIAH1 from this compound-Treated Cells
This protocol details the steps to investigate the this compound-induced interaction between endogenous BCL6 and SIAH1 in a relevant cell line (e.g., SU-DHL-4).
A. Cell Culture and Treatment
-
Culture SU-DHL-4 cells in the recommended medium and conditions until they reach the desired density (approximately 1-2 x 10^6 cells/mL).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Treat the cells with this compound at a final concentration of 1 µM. For comparison, include a vehicle control (DMSO-treated) and a negative control compound if available.
-
Incubate the cells for a predetermined time, typically 2-4 hours, to allow for the induction of the BCL6-SIAH1 interaction.
B. Cell Lysis
-
Harvest the cells by centrifugation and wash them once with ice-cold PBS.
-
Lyse the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with freshly added protease and phosphatase inhibitors.[12]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled microcentrifuge tube. This is the whole-cell lysate (WCL).
-
Determine the protein concentration of the WCL using a standard protein assay (e.g., Bradford or BCA).
C. Immunoprecipitation
-
Pre-clear the lysate by incubating it with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the pre-cleared lysate to a new tube.
-
Take a small aliquot of the pre-cleared lysate to serve as the "input" control.
-
To the remaining lysate, add the primary antibody against the "bait" protein (e.g., anti-BCL6 antibody). As a negative control, use an isotype-matched IgG antibody in a separate tube.
-
Incubate the lysate-antibody mixture overnight at 4°C on a rotator.
-
Add Protein A/G beads to each tube and incubate for another 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
Pellet the beads by gentle centrifugation.
-
Carefully remove the supernatant and wash the beads 3-5 times with ice-cold lysis buffer (or a more stringent wash buffer if needed).
D. Elution and Western Blot Analysis
-
After the final wash, remove all supernatant and resuspend the beads in 2X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with primary antibodies against the "prey" protein (anti-SIAH1) and the "bait" protein (anti-BCL6).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Results: A band corresponding to SIAH1 should be detected in the lane with the BCL6 immunoprecipitate from this compound-treated cells. This band should be absent or significantly weaker in the DMSO-treated and IgG control lanes. The input lanes should show the presence of both BCL6 and SIAH1 in all conditions.
Visualizations
Caption: Mechanism of this compound-induced BCL6 degradation.
Caption: Experimental workflow for Co-IP with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Co-Immunoprecipitation (Co-IP): Principles, Experimental Design and Applications - Creative Proteomics [iaanalysis.com]
- 9. assaygenie.com [assaygenie.com]
- 10. caymanchem.com [caymanchem.com]
- 11. This compound | BCL | TargetMol [targetmol.com]
- 12. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
BI-3802: A Powerful Chemical Probe for Unraveling BCL6 Target Gene Function
Application Notes and Protocols for Researchers
Introduction
BI-3802 is a potent and specific chemical probe designed for the study of B-cell lymphoma 6 (BCL6), a transcriptional repressor critical in the development of germinal center B-cells and a key oncogene in several types of lymphoma, particularly Diffuse Large B-cell Lymphoma (DLBCL).[1][2] Unlike traditional inhibitors, this compound acts as a molecular glue, inducing the polymerization of BCL6. This polymerization event triggers the recruitment of the E3 ubiquitin ligase SIAH1, leading to the ubiquitination and subsequent proteasomal degradation of BCL6.[3][4][5][6] This unique mechanism of action provides a powerful tool for researchers to acutely deplete cellular BCL6 levels, enabling the detailed investigation of its target genes and their roles in various biological processes. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in studying BCL6 target genes.
Mechanism of Action
This compound binds to the BTB (Broad-Complex, Tramtrack and Bric-a-brac) domain of BCL6, a region essential for its homodimerization and interaction with co-repressors.[5][7] This binding event induces a conformational change that promotes the head-to-tail polymerization of BCL6 homodimers into helical filaments.[3][4] These newly formed BCL6 polymers create a novel interface that is recognized by the SIAH1 E3 ubiquitin ligase.[6] SIAH1 then ubiquitinates BCL6, marking it for degradation by the 26S proteasome. This targeted degradation of BCL6 leads to the de-repression of its target genes, allowing for the study of their downstream effects.[8]
Quantitative Data
The following tables summarize the key in vitro and in-cell quantitative data for this compound, providing a clear comparison of its potency and efficacy.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Reference |
| BCL6::BCOR TR-FRET | IC50 | ≤3 nM | [4][9][10] |
| BCL6::Co-repressor Complex Formation | IC50 | 43 nM | [4] |
| BCL6 and SIAH1 Interaction | EC50 | 64 nM | [10] |
Table 2: Cellular Activity of this compound in DLBCL Cell Lines
| Cell Line | Parameter | Value | Reference |
| SU-DHL-4 | BCL6 Degradation (DC50) | 20 nM | [4][11] |
| SU-DHL-4 | Cellular BCL6 Inhibition (IC50) | 43 nM | [10][11] |
| Various DLBCL cell lines | Anti-proliferative effect | Dose- and time-dependent | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in utilizing this compound for their studies.
BCL6 Degradation Assay (Western Blot)
This protocol is designed to assess the dose- and time-dependent degradation of BCL6 in cells treated with this compound.
Materials:
-
DLBCL cell lines (e.g., SU-DHL-4, KARPAS-422)
-
This compound (and a negative control, e.g., BI-5273)
-
Cell culture medium and supplements
-
DMSO
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BCL6, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Compound Treatment: Treat cells with a dose-range of this compound (e.g., 1 nM to 1 µM) for various time points (e.g., 2, 4, 8, 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize BCL6 levels to the loading control.
Immunofluorescence for BCL6 Foci Formation
This protocol allows for the visualization of this compound-induced BCL6 polymerization into cellular foci.
Materials:
-
Cells grown on coverslips
-
This compound
-
Formaldehyde (B43269) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-BCL6
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound (e.g., 1 µM) for a short duration (e.g., 10-30 minutes).
-
Fixation: Fix cells with 4% formaldehyde for 15 minutes at room temperature.
-
Permeabilization: Permeabilize cells with permeabilization buffer for 10 minutes.
-
Blocking: Block with blocking solution for 30 minutes.
-
Antibody Staining:
-
Incubate with anti-BCL6 primary antibody for 1 hour.
-
Wash with PBS.
-
Incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
-
Nuclear Staining: Stain nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Mount coverslips onto slides and visualize using a fluorescence microscope.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol is for identifying the genomic regions where BCL6 is bound, which are released upon this compound-induced degradation.
Materials:
-
DLBCL cells
-
This compound
-
Formaldehyde for cross-linking
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-BCL6 antibody for IP
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Library preparation kit for sequencing
-
Next-generation sequencer
Procedure:
-
Cell Treatment and Cross-linking: Treat cells with this compound or DMSO. Cross-link proteins to DNA with formaldehyde. Quench with glycine.
-
Chromatin Preparation: Lyse cells and isolate nuclei. Sonicate chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear chromatin with protein A/G beads.
-
Incubate chromatin with anti-BCL6 antibody overnight.
-
Capture antibody-chromatin complexes with protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
-
Elution and Reverse Cross-linking: Elute chromatin and reverse cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare DNA libraries and perform high-throughput sequencing.
-
Data Analysis: Align reads to the genome, call peaks to identify BCL6 binding sites, and perform motif analysis. Compare BCL6 occupancy between this compound and DMSO-treated samples to identify regions of BCL6 eviction.
RNA-Sequencing (RNA-Seq)
This protocol is used to determine the global changes in gene expression following BCL6 degradation.
Materials:
-
DLBCL cells
-
This compound
-
RNA extraction kit
-
DNase I
-
RNA quality control reagents/instrument (e.g., Bioanalyzer)
-
RNA-Seq library preparation kit
-
Next-generation sequencer
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound or DMSO for a defined period (e.g., 24 hours). Extract total RNA.
-
RNA Quality Control: Assess RNA integrity and quantity.
-
Library Preparation:
-
Deplete ribosomal RNA or select for poly(A)+ mRNA.
-
Fragment RNA.
-
Synthesize cDNA.
-
Ligate sequencing adapters.
-
Amplify the library.
-
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis:
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound and DMSO-treated samples to identify BCL6 target genes that are de-repressed.
-
Conclusion
This compound represents a novel and powerful tool for the functional investigation of BCL6. Its unique mechanism of inducing targeted protein degradation allows for the acute and specific removal of BCL6, providing a superior alternative to traditional inhibitors for studying the direct consequences of BCL6 loss on target gene expression and cellular phenotypes. The protocols and data presented here serve as a comprehensive resource for researchers and drug development professionals to effectively utilize this compound in their exploration of BCL6 biology and its role in cancer.
References
- 1. encodeproject.org [encodeproject.org]
- 2. nordiqc.org [nordiqc.org]
- 3. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. researchgate.net [researchgate.net]
- 6. BCL6 staining protocol for FACS | The Ansel Lab [ansel.ucsf.edu]
- 7. Impact of SNPs, off-targets, and passive permeability on efficacy of BCL6 degrading drugs assigned by virtual screening and 3D-QSAR approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Double Immunofluorescence Staining for Bcl-6 and Else - IHC WORLD [ihcworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eubopen.org [eubopen.org]
Application Notes and Protocols for the Experimental Use of BI-3802 and its Negative Control BI-5273
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of BI-3802, a potent degrader of the B-cell lymphoma 6 (BCL6) protein, and its structurally related negative control, BI-5273. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the effective design and interpretation of experiments in cancer research and drug development.
Introduction
This compound is a small molecule that induces the degradation of the oncogenic transcription factor BCL6.[1][2][3] Unlike conventional inhibitors, this compound functions through a novel mechanism of action, inducing the polymerization of BCL6.[3][4][5] This polymerization leads to the formation of intracellular foci, which are subsequently recognized by the E3 ubiquitin ligase SIAH1, leading to ubiquitination and proteasomal degradation of BCL6.[2][3][6] This targeted degradation of BCL6 results in the de-repression of its target genes, leading to anti-proliferative effects in cancer cell lines, particularly in diffuse large B-cell lymphoma (DLBCL).[1][3]
BI-5273 is a close structural analog of this compound that exhibits significantly weaker binding to the BCL6 BTB domain and does not induce its degradation.[7][8] This makes BI-5273 an ideal negative control for in vitro experiments to distinguish the specific effects of BCL6 degradation by this compound from off-target or compound-specific effects.[7][8]
Mechanism of Action
The distinct mechanisms of this compound and BI-5273 are centered on their differential interaction with the BTB domain of BCL6. This compound binds potently to this domain, inducing a conformational change that promotes the self-assembly of BCL6 into supramolecular filaments.[3][5] These filaments act as a scaffold for the recruitment of the SIAH1 E3 ligase, which ubiquitinates BCL6, marking it for degradation by the 26S proteasome.[3][6] In contrast, BI-5273's weak affinity for the BCL6 BTB domain is insufficient to drive this polymerization and subsequent degradation cascade.[8]
Data Presentation
The following tables summarize the key quantitative data for this compound and BI-5273, providing a clear comparison of their biochemical and cellular activities.
Table 1: In Vitro Biochemical and Cellular Activity
| Compound | Target | Assay Type | IC50 | DC50 (SU-DHL-4 cells) | Reference |
| This compound | BCL6 BTB Domain | BCL6::BCOR TR-FRET | ≤3 nM | 20 nM | [1][8][9] |
| BCL6 | Cellular BCL6::NCOR LUMIER | 43 nM | - | [8][9] | |
| BI-5273 | BCL6 BTB Domain | BCL6::BCOR TR-FRET | ~10 µM | No degradation | [8][9] |
Table 2: Cellular Effects in SU-DHL-4 Cells
| Treatment | Concentration | Time | BCL6 Protein Level | BCL6 Foci Formation | Reference |
| This compound | 1 µM | 4 hours | Significantly decreased | Observed | [3] |
| BI-5273 | 1 µM | 4 hours | No significant change | Not observed | [7][8] |
| DMSO (Vehicle) | - | 4 hours | No change | Not observed | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for BCL6 Degradation
This protocol is designed to assess the degradation of BCL6 in a cellular context following treatment with this compound and BI-5273.
References
- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. Mass spectrometry based proteomics for absolute quantification of proteins from tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Small molecule induced polymerization of BCL6 facilitates SIAH1 mediated degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BI-3802 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-3802 is a potent and specific degrader of the B-cell lymphoma 6 (BCL6) protein, an oncogenic transcription factor implicated in various malignancies, particularly diffuse large B-cell lymphoma (DLBCL).[1][2][3] Unlike traditional inhibitors, this compound functions as a molecular glue, inducing the polymerization of BCL6. This polymerization event leads to the recruitment of the E3 ubiquitin ligase SIAH1, subsequent ubiquitination, and proteasomal degradation of BCL6.[4] This unique mechanism of action results in profound and sustained BCL6 depletion, offering a compelling therapeutic strategy.[2][5]
These application notes provide a comprehensive overview of the use of this compound in in vivo animal models, including its mechanism of action, available pharmacokinetic data, and detailed protocols for formulation and administration. While published in vivo efficacy studies using this compound as a standalone agent are limited due to its poor oral bioavailability, this document provides researchers with the necessary information to design and execute preclinical studies to evaluate its therapeutic potential.[6][7]
Mechanism of Action: BCL6 Degradation Pathway
This compound induces BCL6 degradation through a novel mechanism of action involving protein polymerization.
Caption: this compound induced BCL6 degradation pathway.
In Vitro Activity of this compound
The following table summarizes the key in vitro activity parameters of this compound.
| Parameter | Cell Line | Value | Reference |
| BCL6 BTB Domain Binding (IC₅₀) | Cell-free | ≤3 nM | [1][3] |
| BCL6 Degradation (DC₅₀) | SU-DHL-4 | 20 nM | [7] |
| BCL6::NCOR Interaction (IC₅₀) | Cellular Assay | 43 nM | [7] |
| BCL6-SIAH1 Interaction (EC₅₀) | - | 64 nM | [3] |
In Vivo Pharmacokinetics in Mice
Pharmacokinetic studies in mice have indicated that this compound has poor oral bioavailability.[7] This presents a challenge for in vivo efficacy studies and suggests that alternative routes of administration, such as intravenous or intraperitoneal injection, should be considered.
| Administration Route | Dose (mg/kg) | AUC (nM*h) | Cₘₐₓ (nM) | tₘₐₓ (h) | Reference |
| Oral (p.o.) | 10 | 1,856 | 193 | 2 | [7] |
| Oral (p.o.) | 100 | 4,635 | 597 | 4.6 | [7] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
1. Oral Suspension (for oral gavage)
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Prepare the 0.5% CMC-Na solution.
-
Gradually add the this compound powder to the CMC-Na solution while vortexing or stirring to ensure a homogenous suspension.
-
For a target concentration of 5 mg/mL, add 5 mg of this compound to 1 mL of the vehicle.[1]
-
-
Note: Prepare the suspension fresh daily.
2. Injectable Formulation (for IV or IP injection)
-
Vehicle: 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water.[1]
-
Procedure:
-
Dissolve this compound in DMSO first.
-
Add PEG300 and Tween 80 and mix thoroughly.
-
Add sterile water to the final volume and mix until a clear solution is obtained.
-
-
Note: The final concentration should be adjusted based on the required dosage and injection volume. It is crucial to ensure complete dissolution and sterility.
Animal Models and Study Design
1. Xenograft Model
-
Cell Lines: SU-DHL-4, KARPAS-422 (DLBCL cell lines), or other BCL6-dependent cancer cell lines.[6][8]
-
Animals: Immunocompromised mice (e.g., NOD/SCID, NSG).
-
Procedure:
-
Subcutaneously inject 5-10 x 10⁶ cancer cells in a 1:1 mixture of sterile PBS and Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
2. Dosing and Administration
-
Route of Administration: Given the poor oral bioavailability, intravenous (IV) or intraperitoneal (IP) administration is recommended.
-
Dosage: The optimal dosage needs to be determined empirically. Based on studies with similar compounds, a starting point could be in the range of 25-50 mg/kg.[9]
-
Dosing Schedule: Daily or twice-daily administration.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study.
Intraperitoneal (IP) Injection Protocol
-
Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck. Turn the mouse to expose its abdomen.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[4]
-
Injection: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle. Aspirate to ensure no fluid or blood is drawn back, then slowly inject the formulated this compound.[10]
-
Observation: Monitor the animal for any signs of distress post-injection.
Intravenous (IV) Injection Protocol (Tail Vein)
-
Warming: Warm the mouse under a heat lamp to dilate the tail veins.
-
Restraint: Place the mouse in a suitable restraint device.
-
Injection: Use a 27-30 gauge needle attached to a syringe containing the this compound formulation. Insert the needle into one of the lateral tail veins and inject slowly.
-
Confirmation: Successful injection is indicated by the clearing of the vein. If swelling occurs, the injection is subcutaneous, and the needle should be withdrawn.
Endpoint Analysis
At the end of the study, tumors should be excised and weighed. Tumor tissue can be used for pharmacodynamic and biomarker analysis, such as:
-
Western Blot or Immunohistochemistry (IHC): To confirm the degradation of BCL6 protein in tumor tissues.
-
RT-qPCR: To analyze the expression of BCL6 target genes.
Conclusion
This compound represents a promising therapeutic agent due to its novel mechanism of inducing BCL6 degradation. While its development for in vivo applications has been hampered by poor oral bioavailability, the protocols and information provided here offer a framework for researchers to explore its potential through alternative administration routes and in various preclinical animal models. Further research into optimized formulations and delivery methods may enhance the in vivo efficacy of this compound and unlock its full therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Formulation of BI-3802 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-3802 is a potent and selective degrader of the B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor implicated in the pathogenesis of certain cancers, particularly diffuse large B-cell lymphoma (DLBCL). The in vivo evaluation of this compound requires a robust and reproducible formulation to ensure adequate exposure and reliable experimental outcomes. Due to its physicochemical properties, particularly its low aqueous solubility, developing a suitable formulation for in vivo studies is a critical step. These application notes provide detailed protocols and guidance for the formulation of this compound for oral administration in preclinical research settings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an appropriate formulation. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₂₉ClN₆O₃ | [1] |
| Molecular Weight | 484.98 g/mol | [1] |
| Solubility | Soluble in DMSO (3-5 mg/mL). Insoluble in water and ethanol. | [2][3][4] |
| Appearance | Solid | [4] |
Recommended In Vivo Formulation
For oral administration in preclinical models such as mice, a homogeneous suspension of this compound in an aqueous vehicle is the recommended approach. Specifically, a formulation using carboxymethylcellulose sodium (CMC-Na) as a suspending agent has been noted.
Vehicle: Carboxymethylcellulose sodium (CMC-Na) solution Concentration: ≥5 mg/mL
This formulation strategy is suitable for administering water-insoluble compounds and helps to ensure a uniform dose delivery upon proper suspension.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension in CMC-Na for Oral Gavage
This protocol details the step-by-step procedure for preparing a homogeneous suspension of this compound for in vivo oral administration.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na), low viscosity
-
Sterile water for injection or deionized water
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate glassware (beakers, graduated cylinders)
-
Analytical balance
Procedure:
-
Preparation of 0.5% (w/v) CMC-Na Vehicle: a. Weigh the appropriate amount of CMC-Na powder. For example, to prepare 100 mL of a 0.5% solution, weigh 0.5 g of CMC-Na. b. Heat approximately one-third of the final required volume of sterile water to about 60-70°C. c. Slowly add the CMC-Na powder to the heated water while stirring vigorously with a magnetic stirrer to prevent clumping. d. Once the CMC-Na is dispersed, remove the solution from the heat and add the remaining two-thirds of the cold sterile water. e. Continue stirring until the CMC-Na is fully dissolved and the solution is clear and uniform. This may take some time, and leaving the solution to stir at room temperature for a few hours or overnight can aid in complete hydration.
-
Preparation of this compound Suspension: a. Calculate the required amount of this compound based on the desired final concentration and total volume. For example, to prepare 10 mL of a 5 mg/mL suspension, weigh 50 mg of this compound. b. Place the weighed this compound powder into a mortar. c. Add a small volume of the prepared 0.5% CMC-Na vehicle to the powder (a few drops) and triturate with the pestle to form a smooth, uniform paste. This step is crucial to wet the powder and prevent clumping. d. Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste while continuously stirring. e. Transfer the suspension to a suitable container (e.g., a sterile vial). f. Vortex the suspension vigorously for 2-3 minutes to ensure homogeneity. g. (Optional) If particle agglomeration is observed, sonicate the suspension in a water bath sonicator for 5-10 minutes. Avoid excessive heat generation. h. Visually inspect the suspension to ensure it is uniform and free of large particles.
-
Administration: a. Before each administration, vigorously vortex the suspension to ensure a uniform distribution of this compound. b. Use an appropriately sized gavage needle for the animal model. c. Administer the suspension slowly and carefully to the animal.
Storage: It is recommended to prepare the this compound suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Ensure the suspension is brought to room temperature and thoroughly re-suspended before administration.
Alternative Formulation Strategies for Poorly Soluble Compounds
For compounds with challenging solubility profiles, several alternative formulation strategies can be considered. These may require further optimization and validation for this compound.
| Formulation Strategy | Description | Key Excipients |
| Co-solvent Systems | A mixture of a primary solvent (often aqueous) with a water-miscible organic solvent to increase the solubility of the drug. | Polyethylene glycol (PEG) 300/400, Propylene glycol, DMSO, Ethanol |
| Lipid-Based Formulations | The drug is dissolved or suspended in a lipid vehicle. This can range from simple oil solutions to self-emulsifying drug delivery systems (SEDDS). | Corn oil, sesame oil, Labrasol®, Cremophor® EL |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in an amorphous state, which can enhance its dissolution rate and solubility. | PVP, HPMC, Soluplus® |
| Nanosuspensions | The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity. | Stabilizers such as surfactants and polymers |
Mandatory Visualizations
BCL6 Signaling Pathway
This compound induces the degradation of BCL6, a master transcriptional repressor. The following diagram illustrates key upstream regulators and downstream targets of the BCL6 signaling pathway.
Caption: BCL6 Signaling Pathway and the Action of this compound.
Experimental Workflow for this compound Formulation
The following diagram outlines the workflow for the preparation of a this compound suspension for in vivo studies.
Caption: Workflow for this compound Oral Suspension Preparation.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. future4200.com [future4200.com]
- 4. Achieving In Vivo Target Depletion through the Discovery and Optimization of Benzimidazolone BCL6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring BI-3802 Induced BCL6 Foci Formation in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-cell lymphoma 6 (BCL6) is a transcriptional repressor and a key driver in certain types of non-Hodgkin lymphomas, such as Diffuse Large B-cell Lymphoma (DLBCL).[1] BI-3802 is a novel small molecule that induces the degradation of BCL6 through a unique mechanism of action.[2][3][4][5] Unlike traditional inhibitors, this compound binds to the BTB domain of BCL6, triggering its polymerization into filaments.[2][3][5] This polymerization leads to the formation of distinct intracellular foci, which subsequently recruits the E3 ubiquitin ligase SIAH1.[2][6] This recruitment facilitates the ubiquitination and subsequent proteasomal degradation of BCL6.[2][3][5] Monitoring the formation of these BCL6 foci is a key method for assessing the cellular activity of this compound.
These application notes provide detailed protocols for inducing and monitoring BCL6 foci formation in cell lines using this compound, with a focus on immunofluorescence microscopy and high-content imaging analysis.
Mechanism of Action: this compound-Induced BCL6 Degradation
This compound acts as a "molecular glue," inducing a novel protein-protein interaction between BCL6 dimers. This leads to a cascade of events culminating in the targeted degradation of BCL6. The process is initiated by the binding of this compound to the BTB domain of BCL6, which is crucial for BCL6 homodimerization and its interaction with co-repressors.[2] This binding event promotes the formation of higher-order BCL6 polymers, which manifest as microscopically visible foci within the cell nucleus.[2] The formation of these BCL6 polymers enhances their recognition and binding by the SIAH1 E3 ubiquitin ligase.[2][6] SIAH1 then ubiquitinates the polymerized BCL6, marking it for degradation by the proteasome.[2] This targeted degradation of BCL6 leads to the de-repression of its target genes and subsequent anti-proliferative effects in cancer cells.[1][6]
Data Presentation
The following tables summarize the key quantitative parameters for this compound activity and a representative experimental outline for time-course and dose-response studies.
Table 1: this compound In Vitro and Cellular Activity
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ (BCL6::BCOR TR-FRET) | ≤ 3 nM | Cell-free | [1] |
| IC₅₀ (BCL6::NCOR LUMIER) | 43 nM | Cellular | [1] |
| DC₅₀ (BCL6 Degradation) | 20 nM | SU-DHL-4 | [1][7] |
| Recommended Concentration | Up to 1 µM | In vitro cell-based assays | [7] |
Table 2: Representative Time-Course of BCL6 Foci Formation in SU-DHL-4 Cells Treated with 1 µM this compound
| Time Point | Observation |
| 0 min | Diffuse nuclear BCL6 staining. |
| 2-5 min | Appearance of small, distinct BCL6 foci. |
| 15-30 min | Foci increase in size and/or number. |
| 1-4 hours | Gradual decrease in foci and overall BCL6 signal due to degradation. |
Table 3: Representative Dose-Response of BCL6 Foci Formation in SU-DHL-4 Cells (30-minute treatment)
| This compound Concentration | Percentage of Cells with Foci (Illustrative) | Average Foci per Cell (Illustrative) |
| 0 nM (DMSO) | < 5% | < 1 |
| 10 nM | 20-30% | 2-4 |
| 100 nM | 70-80% | 5-10 |
| 1 µM | > 90% | > 10 |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of a BCL6-dependent DLBCL cell line and treatment with this compound to induce BCL6 foci formation.
Materials:
-
SU-DHL-4 cell line (or other suitable DLBCL cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
DMSO (vehicle control)
-
6-well or 24-well tissue culture plates
-
Poly-L-lysine coated coverslips (for adherent imaging)
Procedure:
-
Cell Culture: Culture SU-DHL-4 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 0.2 x 10⁶ and 1.5 x 10⁶ cells/mL.
-
Cell Plating: For immunofluorescence imaging, sterilize coverslips and place them in the wells of a tissue culture plate. Treat the coverslips with poly-L-lysine for 1 hour at room temperature, wash with sterile water, and allow to dry. Seed SU-DHL-4 cells onto the coverslips at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere for at least 4 hours.
-
This compound Treatment:
-
Dose-Response: Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO. Replace the medium in the wells with the medium containing the different concentrations of this compound or DMSO. Incubate for a fixed time, for example, 30 minutes.
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 1 µM). At various time points (e.g., 0, 5, 15, 30, 60, and 240 minutes), proceed to the fixation step for immunofluorescence.
-
-
Proceed to Protocol 2 for immunofluorescence staining.
Protocol 2: Immunofluorescence Staining of BCL6 Foci
This protocol details the steps for fluorescently labeling BCL6 in treated cells to visualize foci formation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) or normal goat serum in PBS)
-
Primary Antibody: Anti-BCL6 antibody (e.g., mouse monoclonal clone PG-B6p or rabbit monoclonal clone GI191E/A8).[8][9][10]
-
Secondary Antibody: Alexa Fluor-conjugated secondary antibody (e.g., Goat anti-Mouse IgG Alexa Fluor 488 or Goat anti-Rabbit IgG Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
Procedure:
-
Fixation: After this compound treatment, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature. This step is crucial for allowing the antibodies to access the nuclear BCL6 protein.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-BCL6 antibody in Blocking Buffer according to the manufacturer's recommendations (a typical starting dilution is 1:100 to 1:500).[8] Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: The next day, wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges of the coverslip with nail polish and allow it to dry.
-
Imaging: Store the slides at 4°C, protected from light, and image using a fluorescence or confocal microscope.
Protocol 3: High-Content Imaging and Quantitative Analysis of BCL6 Foci
This protocol outlines a workflow for automated image acquisition and quantitative analysis of BCL6 foci.
Equipment and Software:
-
High-content imaging system
-
Image analysis software (e.g., ImageJ/Fiji, CellProfiler)[11][12][13][14][15]
Workflow:
-
Image Acquisition:
-
Acquire images using a high-content imaging system. Use at least two channels: one for DAPI (nuclei) and one for the BCL6 stain (e.g., Alexa Fluor 488).
-
For each well, capture multiple fields of view to ensure a sufficient number of cells for statistical analysis.
-
Optimize exposure times to avoid saturation while ensuring a good signal-to-noise ratio.
-
-
Image Analysis using ImageJ/Fiji or CellProfiler: [11][12][13][14][15]
-
Step 1: Image Pre-processing: Apply background subtraction to reduce non-specific fluorescence.
-
Step 2: Nuclei Segmentation: Use the DAPI channel to identify and segment individual nuclei. This will define the region of interest for foci analysis.
-
Step 3: Foci Identification: Within each segmented nucleus, use the BCL6 channel to identify foci. This can be done by applying a threshold to the image and using a "Find Maxima" or "IdentifyPrimaryObjects" function to count discrete bright spots.[13]
-
Step 4: Measurement: For each cell, quantify the following parameters:
-
Number of BCL6 foci per nucleus
-
Size (area) of each focus
-
Intensity (mean or integrated) of each focus
-
-
Step 5: Data Export and Analysis: Export the data into a spreadsheet. Calculate the average number of foci per cell, the percentage of cells with foci, and other relevant statistics for each treatment condition.
-
Troubleshooting
-
No or Weak BCL6 Signal:
-
Check the primary antibody concentration and incubation time.
-
Ensure proper permeabilization.
-
Verify the expression of BCL6 in the chosen cell line.
-
-
High Background Staining:
-
Increase the duration and number of washing steps.
-
Optimize the blocking step (try different blocking agents or increase incubation time).
-
Titrate the primary and secondary antibody concentrations.
-
-
Difficulty in Foci Segmentation:
-
Adjust the thresholding parameters in the image analysis software.
-
Use a watershed algorithm to separate touching foci.
-
Ensure images are not overexposed.
-
By following these detailed protocols and application notes, researchers can effectively monitor and quantify this compound-induced BCL6 foci formation, providing valuable insights into the compound's mechanism of action and cellular efficacy.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 4. twistbioscience.com [twistbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
- 8. nordiqc.org [nordiqc.org]
- 9. nordiqc.org [nordiqc.org]
- 10. nordiqc.org [nordiqc.org]
- 11. FoCo: a simple and robust quantification algorithm of nuclear foci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. carpenter-singh-lab.broadinstitute.org [carpenter-singh-lab.broadinstitute.org]
- 13. nextgen-protocols.org [nextgen-protocols.org]
- 14. CellProfiler: image analysis software for identifying and quantifying cell phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BI-3802 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and mechanism of action of BI-3802.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in various solvents?
A2: this compound exhibits the highest solubility in DMSO. It is reported to be insoluble in water and ethanol[1][2]. For quantitative data, please refer to the solubility table below.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a 1 mM stock solution in fresh, high-quality DMSO[3]. For a detailed step-by-step guide, please see the Experimental Protocols section.
Q4: What are the best practices for storing this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C for up to 3 years[1][4]. Once dissolved in a solvent, the stock solution is stable for up to 1 year when stored at -80°C[1][4]. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes[5]. For shorter-term storage, solutions can be kept at -20°C for up to one month[1][5].
Q5: What is the mechanism of action for this compound?
A5: this compound is a highly potent degrader of the B-cell lymphoma 6 (BCL6) protein[4][5]. It binds to the BTB domain of BCL6, which induces the polymerization of BCL6 into filaments[6][7]. These filaments are then recognized by the E3 ligase SIAH1, leading to the ubiquitination and subsequent proteasomal degradation of BCL6[6][7][8]. This unique mechanism results in profound de-repression of BCL6 target genes and potent anti-proliferative effects in cancer cells[6][7].
Solubility Data
The following table summarizes the reported solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 3 mg/mL[1][2] | 6.18 mM[1][2] | Use of fresh DMSO is recommended as moisture can reduce solubility[1]. |
| DMSO | 5 mg/mL[4] | 10.31 mM[4] | Sonication is recommended to aid dissolution[4]. |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Note: The molecular weight of this compound is 484.98 g/mol .[1][4]
Troubleshooting Guide
Issue: My this compound is not fully dissolving in DMSO.
-
Solution 1: Use Fresh DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of this compound[1]. Always use fresh, anhydrous DMSO from a newly opened bottle or a properly stored aliquot.
-
Solution 2: Gentle Warming. Briefly and gently warm the solution to 37°C. Be cautious not to overheat or prolong the heating, as it may degrade the compound.
-
Solution 3: Sonication. Place the vial in a sonicator bath for a few minutes[4]. This can help break up any aggregates and facilitate dissolution.
Issue: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock.
-
Solution 1: Check Final DMSO Concentration. Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, typically below 0.5%, to maintain compound solubility.
-
Solution 2: Prepare Fresh Dilutions. this compound has very poor aqueous solubility[3]. It is best to prepare fresh dilutions in your final assay buffer immediately before use. Avoid storing this compound in aqueous solutions.
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.85 mg of this compound (Molecular Weight = 484.98 g/mol ).
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Vortex the solution briefly. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution[4].
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 1 year)[1][4].
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution.
Caption: Signaling pathway of this compound-induced BCL6 degradation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Pardon Our Interruption [opnme.com]
- 4. This compound | BCL | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medchemexpress.com [medchemexpress.com]
issues with BI-3802 dissolving in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BI-3802. Our goal is to help you overcome common challenges, particularly those related to dissolving this compound in aqueous solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. What should I do?
A1: this compound is sparingly soluble in aqueous solutions and is known to be insoluble in water and ethanol.[1] It is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] When preparing your working solution, you can then dilute this DMSO stock into your aqueous buffer or cell culture medium. To avoid precipitation, it is best to make initial serial dilutions in DMSO and then add the final diluted sample to your aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, and many robust cell lines can tolerate 0.1% - 0.5%.[5] Always include a vehicle control with the same final DMSO concentration in your experiments.[5]
Q2: My this compound precipitated out of solution after diluting my DMSO stock in my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[5] Here are several strategies to prevent this:
-
Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous medium slowly and dropwise while gently vortexing or mixing. This helps to avoid localized high concentrations of the compound that can lead to precipitation.[6]
-
Pre-warm the Medium: Pre-warming your cell culture medium to 37°C can help improve the solubility of some compounds.[7]
-
Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of your DMSO stock into the aqueous buffer.[8]
-
Lower Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try using a lower final concentration to stay within its solubility limit in the aqueous environment.[3]
-
Use Fresh DMSO: DMSO can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.[1] Use a fresh, anhydrous grade of DMSO to prepare your stock solutions.
Q3: What is the recommended solvent for this compound?
A3: The recommended solvent for preparing stock solutions of this compound is DMSO.[1][2][3][4]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a highly potent degrader of the B-cell lymphoma 6 (BCL6) protein.[2][5][9][10][11] It binds to the BTB domain of BCL6, inducing its polymerization and subsequent degradation by the proteasome in a manner dependent on the E3 ligase SIAH1.[2][5][9][12] This leads to the de-repression of BCL6 target genes and has shown anti-proliferative effects in cancer cell lines.[9][10]
Q5: Is this compound an inhibitor of the BAF-ATRX complex?
A5: While this compound's primary and well-documented role is as a BCL6 degrader, its specific interaction with the BAF-ATRX complex is not extensively described in the currently available scientific literature. The BAF (SWI/SNF) complex and ATRX are both involved in chromatin remodeling.[13] However, the direct inhibition of the BAF-ATRX complex by this compound is not its recognized primary mechanism of action.
Troubleshooting Guide: Dissolving this compound in Aqueous Solutions
This guide provides a step-by-step approach to troubleshoot issues with this compound solubility.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dilution | Final concentration is too high. | Determine the maximum soluble concentration by performing a serial dilution of the stock solution in your specific aqueous medium.[3] |
| Shock precipitation from rapid dilution. | Add the DMSO stock solution dropwise to the pre-warmed aqueous solution while gently mixing.[6] | |
| Poor quality or hydrated DMSO. | Use fresh, anhydrous DMSO to prepare stock solutions.[1] | |
| Cloudiness or turbidity in media | Fine particulate precipitation. | Examine a sample under a microscope to confirm it is a chemical precipitate and not microbial contamination.[7] If it is a precipitate, discard the solution and prepare a fresh one using the recommendations above. |
| Interaction with media components. | Test the stability of this compound in your specific cell culture medium over the duration of your experiment.[7] | |
| Inconsistent experimental results | Inaccurate concentration due to precipitation. | If you observe any precipitation, do not use the solution. Prepare a fresh dilution and ensure the compound is fully dissolved before use.[5] |
| Degradation of the compound in solution. | Prepare working solutions fresh for each experiment and avoid storing this compound in aqueous solutions for extended periods.[3] Aliquot your DMSO stock to minimize freeze-thaw cycles.[7] |
Quantitative Data Summary
The solubility of this compound in DMSO has been reported by various suppliers. The following table summarizes this information. Note that solubility in aqueous solutions is very low.
| Solvent | Concentration | Molar Equivalent | Source |
| DMSO | 3 mg/mL | 6.18 mM | [1] |
| DMSO | 5 mg/mL | 10.31 mM | [2] |
| DMSO | 6.67 mg/mL | 13.75 mM | MedChemExpress (requires ultrasonic and warming to 60°C) |
Experimental Protocols
Protocol for Preparing this compound Working Solutions from DMSO Stock
This protocol provides a general procedure for diluting a DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Carefully weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., to 37°C) or sonication can be used to aid dissolution if necessary.[2]
-
-
Prepare Intermediate Dilutions (if necessary):
-
It is recommended to perform serial dilutions in DMSO before the final dilution into the aqueous solution.
-
For example, if your final desired concentration is 1 µM and your stock is 10 mM, you could first dilute the stock 1:10 in DMSO to get a 1 mM intermediate solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your aqueous buffer or cell culture medium to 37°C.[7]
-
Slowly add the DMSO stock or intermediate solution dropwise to the pre-warmed aqueous solution while gently vortexing.[6]
-
Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, and is consistent across all experimental and control groups.[5][8]
-
-
Final Check:
-
Visually inspect the final working solution for any signs of precipitation or cloudiness. If any is observed, do not use the solution and troubleshoot according to the guide above.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: BAF60a-mediated recruitment of the BRG1-containing SWI/SNF complex.
Caption: BAF60b-mediated recruitment of the BRM-containing SWI/SNF complex.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Pardon Our Interruption [opnme.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The multifaceted roles of BAF60 subunits in muscle: regulation of differentiation, reprogramming, and metabolic homeostasis [frontiersin.org]
Technical Support Center: Optimizing BI-3802 Concentration for Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BI-3802 for various cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific small molecule degrader of the B-cell lymphoma 6 (BCL6) protein.[1][2][3][4][5] Its mechanism of action is unique in that it binds to the BTB domain of BCL6, inducing its polymerization.[2][4] This polymerization event leads to the recruitment of the SIAH1 E3 ubiquitin ligase, resulting in the ubiquitination and subsequent proteasomal degradation of BCL6.[4][5]
Q2: Which cell lines are sensitive to this compound?
A2: this compound has shown significant anti-proliferative effects in various Diffuse Large B-cell Lymphoma (DLBCL) cell lines that are dependent on BCL6.[1][2][6] Efficacy has been demonstrated in cell lines such as SU-DHL-4, OCI-LY1, and HT.[6][7]
Q3: What is a typical starting concentration range for this compound in cell culture experiments?
A3: Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments. The half-maximal degradation concentration (DC50) for BCL6 in SU-DHL-4 cells is approximately 20 nM.[7][8][9] However, the optimal concentration will be cell line-dependent and should be determined empirically.
Q4: How should I prepare my this compound stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[8] It is crucial to ensure the final DMSO concentration in your cell culture medium remains non-toxic to the cells, generally below 0.5% and ideally below 0.1%.
Q5: How quickly can I expect to see BCL6 degradation after this compound treatment?
A5: this compound induces rapid degradation of BCL6. Significant degradation can be observed within a few hours of treatment.[10]
Data Presentation: Efficacy of this compound in DLBCL Cell Lines
The following table summarizes the reported efficacy of this compound in various DLBCL cell lines. It is important to note that these values can vary depending on the specific assay conditions and experimental setup.
| Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| SU-DHL-4 | BCL6 Degradation | DC50 | 20 | [7][8][9] |
| SU-DHL-4 | BCL6::NCOR LUMIER Assay | IC50 | 43 | [8] |
| OCI-LY1 | Cell Viability (CCK8) | IC50 | ~100-200 | [6] |
| HT | Cell Viability (CCK8) | IC50 | ~200-400 | [6] |
| Toledo | Cell Viability (CCK8) | IC50 | >1000 | [6] |
Note: The Toledo cell line is BCL6-independent and serves as a negative control, demonstrating the selectivity of this compound.[6]
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. eubopen.org [eubopen.org]
- 9. Pardon Our Interruption [opnme.com]
- 10. aacrjournals.org [aacrjournals.org]
BI-3802 off-target effects and specificity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using BI-3802, a potent and specific degrader of the B-cell lymphoma 6 (BCL6) protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a "molecular glue" that induces the degradation of BCL6.[1][2] It binds to the BTB domain of BCL6, causing the protein to polymerize into filaments.[2][3][4] These filaments are then recognized by the E3 ubiquitin ligase SIAH1, which ubiquitinates BCL6, targeting it for proteasomal degradation.[1][3][5] This mechanism is distinct from traditional inhibitors and PROTACs.[1][3]
Q2: How specific is this compound for BCL6?
A2: this compound is highly specific for BCL6. Quantitative mass spectrometry-based proteomics in SuDHL4 cells treated with 1 µM this compound for 4 hours showed that BCL6 was the only protein with significantly reduced abundance.[3][6] Additionally, broad panel screenings have shown minimal off-target activity. A Eurofins Safety screen against 44 targets at 10 µM was clean, with the exception of minor agonistic activity on HTR2B.[7] An Invitrogen kinase panel of 54 kinases at 1 µM was also clean.[7]
Q3: What is a suitable negative control for experiments with this compound?
A3: BI-3812 is a structurally related compound that binds to the BCL6 BTB domain but does not induce its polymerization and subsequent degradation.[3][8] This makes it an excellent negative control to distinguish between effects caused by BCL6 inhibition versus BCL6 degradation. Another available negative control is BI-5273, which exhibits very weak binding to the BCL6 BTB domain (IC50 ~ 10 µM) and does not induce protein degradation.[9]
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration will vary depending on the cell line and experimental setup. However, a starting concentration of up to 1 µM is recommended for in vitro assays.[7] For cellular degradation studies, the DC50 (concentration for 50% of maximal degradation) in SU-DHL-4 cells is 20 nM.[7][9]
Q5: Is this compound suitable for in vivo studies?
A5: this compound has poor bioavailability after oral administration in mice and is therefore not recommended for in vivo use.[7][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or low BCL6 degradation observed. | 1. Suboptimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend a starting range of 10 nM to 1 µM. |
| 2. Insufficient treatment time. | Perform a time-course experiment (e.g., 2, 4, 8, 24 hours) to determine the optimal degradation kinetics in your system. | |
| 3. Low expression of SIAH1 E3 ligase in the cell line. | Verify SIAH1 expression levels in your cell line of interest via western blot or qPCR. Overexpression of SIAH1 can enhance this compound-dependent degradation of BCL6.[6] | |
| 4. Cell line is resistant to this compound. | Mutations in the BCL6 BTB domain (e.g., E41A, G55A, Y58A, C84A) can confer resistance to this compound.[3] Sequence the BCL6 gene in your cell line to check for resistance mutations. | |
| 5. Issues with compound integrity. | Ensure proper storage of this compound as a dry powder or in DMSO at -20°C. Limit freeze-thaw cycles.[7] | |
| High background or off-target effects observed. | 1. Compound concentration is too high. | Lower the concentration of this compound. While highly specific, very high concentrations may lead to off-target effects. |
| 2. Use of an inappropriate negative control. | Use the recommended negative control, BI-3812, to differentiate between BCL6-degradation-specific effects and other potential off-target effects. | |
| 3. Potential for off-target binding to other BTB domain proteins. | While not experimentally demonstrated to have functional consequences, a computational study suggested potential binding to other BTB-domain-containing proteins.[10] If off-target effects are suspected, consider using orthogonal methods to validate your findings (e.g., siRNA/shRNA knockdown of BCL6). | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and media formulations between experiments. |
| 2. Inconsistent preparation of this compound. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the DMSO concentration is consistent across all treatments, including the vehicle control. |
Quantitative Data Summary
Table 1: In Vitro and Cellular Activity of this compound
| Assay | Parameter | Value | Reference |
| BCL6 BTB Domain Inhibition (Cell-free) | IC50 | ≤3 nM | [11] |
| BCL6::BCOR ULight TR-FRET | IC50 | ≤3 nM | [7][9] |
| BCL6::Co-repressor Complex Formation | IC50 | 43 nM | [9] |
| Cellular BCL6::NCOR LUMIER | IC50 | 43 nM | [7][12] |
| BCL6 Protein Degradation (SU-DHL-4 cells) | DC50 | 20 nM | [7][9] |
| BCL6 and SIAH1 Interaction | EC50 | 64 nM | [12] |
Experimental Protocols
Western Blot for BCL6 Degradation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, BI-3812 (negative control), and a vehicle control (DMSO) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against BCL6 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
Quantitative Proteomics Workflow
-
Sample Preparation: Treat cells (e.g., SuDHL4) with 1 µM this compound or DMSO for 4 hours in biological triplicate.[3]
-
Cell Lysis and Protein Digestion: Lyse cells and digest proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label peptides from each condition with a different TMT isobaric tag for multiplexed analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combine the labeled peptide samples and analyze by LC-MS/MS.
-
Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant). Perform statistical analysis to identify proteins with significantly altered abundance between this compound and DMSO-treated samples.
Visualizations
Caption: Mechanism of this compound-induced BCL6 degradation.
Caption: Troubleshooting workflow for suboptimal BCL6 degradation.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. eubopen.org [eubopen.org]
- 8. BTBBCL6 dimers as building blocks for reversible drug-induced protein oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pardon Our Interruption [opnme.com]
- 10. Impact of SNPs, off-targets, and passive permeability on efficacy of BCL6 degrading drugs assigned by virtual screening and 3D-QSAR approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: BI-3802 Western Blot Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Western blot experiments involving the BCL6 degrader, BI-3802.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that potently and specifically induces the degradation of the B-cell lymphoma 6 (BCL6) protein.[1][2][3] It functions as a "molecular glue," binding to the BTB domain of BCL6 homodimers and inducing their polymerization into higher-order filaments.[4][5][6] This polymerization enhances the recruitment of the SIAH1 E3 ubiquitin ligase, which then ubiquitinates BCL6, marking it for degradation by the proteasome.[4][5]
Q2: What is the expected molecular weight of BCL6, and what might I see on a Western blot after this compound treatment?
A2: The expected molecular weight of BCL6 is approximately 95 kDa.[7] After successful treatment with this compound, you should observe a significant decrease or complete disappearance of the BCL6 band at 95 kDa. You may also observe a transient appearance of higher molecular weight smears or laddering above the main BCL6 band, which represents polyubiquitinated BCL6.[8][9]
Q3: What is a suitable negative control for my this compound experiment?
A3: A highly recommended negative control is BI-5273. It is a close structural analog of this compound that binds to BCL6 but does not induce its degradation.[1] This allows you to distinguish between effects caused by BCL6 inhibition and those caused by its degradation. A vehicle control (e.g., DMSO) is also essential.[10]
Q4: How do I choose the right antibody for detecting BCL6 and SIAH1?
A4: It is crucial to use antibodies that have been validated for Western blotting. Several commercial vendors offer validated monoclonal and polyclonal antibodies for both BCL6 and SIAH1.[7][11][12][13][14] Always check the manufacturer's datasheet for recommended dilutions and application-specific data.
This compound Signaling Pathway
The following diagram illustrates the mechanism of this compound-induced BCL6 degradation.
Caption: Mechanism of this compound induced BCL6 degradation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No BCL6 Degradation Observed | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively induce degradation. | Perform a dose-response experiment to determine the optimal concentration for your cell line. A starting point could be in the range of the published DC50 (e.g., 20 nM in SU-DHL-4 cells).[1] |
| Insufficient Incubation Time: The treatment duration may not be long enough to observe significant degradation. | Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation.[10] | |
| Cell Line Insensitivity: The cell line used may be resistant to this compound-mediated degradation. | Confirm BCL6 expression in your cell line. If possible, use a sensitive cell line (e.g., SU-DHL-4) as a positive control. | |
| Inactive this compound: The compound may have degraded due to improper storage. | Ensure this compound is stored correctly (as a dry powder or in DMSO at -20°C). Use a fresh stock for your experiments.[15] | |
| High Background on the Blot | Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding. | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk).[16] |
| Antibody Concentration Too High: The primary or secondary antibody concentration may be excessive. | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background.[17] | |
| Insufficient Washing: Residual unbound antibodies can cause high background. | Increase the number and duration of wash steps with TBST.[10] | |
| Unexpected Bands (Higher MW) | Polyubiquitination of BCL6: The higher molecular weight bands or smear could be polyubiquitinated BCL6. | This can be an indicator of successful target engagement. To confirm, you can perform an immunoprecipitation (IP) of BCL6 followed by a Western blot for ubiquitin.[9] |
| Protein Aggregation: this compound induces BCL6 polymerization, which can lead to insoluble aggregates.[4] | Modify your lysis buffer to include stronger detergents or use sonication to help solubilize protein aggregates.[18] A key tip is to treat with an excess of a non-degrading inhibitor like BI-3812 shortly before harvesting to revert polymerization and improve solubility.[4] | |
| Unexpected Bands (Lower MW) | BCL6 Degradation Products: The lower molecular weight bands may be cleavage products of BCL6. | Ensure that protease inhibitors are included in your lysis buffer to prevent protein degradation during sample preparation.[19] |
| Splice Variants: Different isoforms of BCL6 may exist in your cell line. | Consult protein databases like UniProt and the literature to check for known splice variants of BCL6.[13] | |
| Weak or No BCL6 Signal (Even in Control) | Low BCL6 Expression: The cell line may have low endogenous levels of BCL6. | Increase the amount of protein loaded onto the gel. Consider using a positive control cell line known to have high BCL6 expression (e.g., Ramos cells).[11] |
| Inefficient Protein Transfer: The transfer of high molecular weight proteins like BCL6 may be incomplete. | Optimize the transfer conditions (time, voltage, buffer composition). Staining the membrane with Ponceau S after transfer can help visualize the efficiency. | |
| Inactive Primary Antibody: The BCL6 antibody may have lost its activity. | Use a fresh aliquot of the antibody and ensure it has been stored correctly. Perform a dot blot to check its activity. |
Experimental Protocols
General Western Blot Protocol for this compound-Induced BCL6 Degradation
This protocol provides a general framework. Optimization of cell numbers, this compound concentration, and incubation times is recommended for each specific cell line and experimental setup.
1. Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treat cells with the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a negative control (e.g., BI-5273).
-
Incubate the cells for the desired period (e.g., 4 to 24 hours).[10]
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. To prevent deubiquitination, include a deubiquitinase (DUB) inhibitor like PR-619.
-
For adherent cells, scrape the cells in lysis buffer. For suspension cells, pellet and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BCL6 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
7. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Assay Condition | Reference |
| IC50 (BCL6::BCOR TR-FRET) | ≤3 nM | Cell-free | [1] |
| IC50 (BCL6::NCOR LUMIER) | 43 nM | Cellular | [1] |
| DC50 (BCL6 Degradation) | 20 nM | SU-DHL-4 cells | [1] |
| EC50 (BCL6-SIAH1 Interaction) | 64 nM | In vitro | [2] |
Visualizations
Western Blot Experimental Workflow
References
- 1. Pardon Our Interruption [opnme.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BCL6 mouse anti human, clone ST42B. EuroMAbNet [euromabnet.com]
- 8. Systematic approach for validating the ubiquitinated proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Detect the Protein Ubiquitination Level via Western Blot? | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. BCL6 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. BCL6 Antibodies [antibodies-online.com]
- 13. Anti-BCL6 Human Protein Atlas Antibody [atlasantibodies.com]
- 14. Anti-BCL6 Antibodies | Invitrogen [thermofisher.com]
- 15. eubopen.org [eubopen.org]
- 16. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 17. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 18. bio-rad.com [bio-rad.com]
- 19. LabXchange [labxchange.org]
potential for BI-3802 resistance mechanisms
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for resistance to BI-3802, a degrader of the B-cell lymphoma 6 (BCL6) protein.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that induces the degradation of the BCL6 oncoprotein.[1] It binds to the BTB domain of BCL6, causing a conformational change that leads to the polymerization of BCL6 homodimers into supramolecular filaments.[2][3] These filaments are then recognized by the SIAH1 E3 ubiquitin ligase, which ubiquitinates BCL6, targeting it for proteasomal degradation.[2][4] This unique mechanism of action is distinct from other targeted protein degradation technologies like PROTACs.[1]
Q2: My cells are showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
Reduced sensitivity to this compound can arise from several mechanisms:
-
Mutations in the BCL6 BTB domain: Specific mutations in the BTB domain can prevent this compound from binding or inducing the polymerization necessary for degradation. Overexpression of BCL6 variants with mutations at residues such as E41A, G55A, Y58A, and C84A has been shown to confer resistance to this compound.[2]
-
Alterations in the SIAH1-mediated degradation pathway: Since SIAH1 is the E3 ligase responsible for ubiquitinating the this compound-induced BCL6 polymers, loss-of-function mutations or decreased expression of SIAH1 can lead to resistance.[2][5]
-
Oncogene addiction switching: Cells treated with BCL6 inhibitors may develop a dependency on other survival pathways. A key example is the upregulation of anti-apoptotic BCL2 family members, leading to a state of "oncogene addiction switching" where cells become resistant to BCL6 degradation but sensitive to BCL2 inhibitors.
-
Drug efflux pumps: Overexpression of multidrug resistance proteins, such as ABCB1, could potentially reduce the intracellular concentration of this compound, leading to decreased efficacy. Siah1 has been implicated in the regulation of MDR1/P-glycoprotein expression.[6]
Q3: How can I experimentally determine if my cells have developed resistance through BCL6 mutations?
To investigate if resistance is due to BCL6 mutations, you can perform the following:
-
Sequence the BCL6 gene: Isolate genomic DNA from your resistant cell lines and sequence the BTB domain (exons encoding amino acids 32-99) to identify potential mutations.[2]
-
Generate mutant-expressing cell lines: Create expression vectors for the identified BCL6 mutations and transfect them into a sensitive parental cell line.[7]
-
Assess this compound sensitivity: Compare the sensitivity of the mutant-expressing cell lines to the parental cell line using a cell viability assay. A rightward shift in the dose-response curve for the mutant-expressing cells would indicate resistance.
Q4: What is a suitable negative control for this compound in my experiments?
BI-5273 is a close structural analog of this compound that binds weakly to the BCL6 BTB domain (IC50 ~ 10 µM) and does not induce its degradation.[8] It serves as an excellent negative control to ensure that the observed effects are due to BCL6 degradation and not off-target effects of the chemical scaffold.
Troubleshooting Guides
Problem 1: Reduced or no BCL6 degradation observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Incorrect this compound concentration or incubation time. | Optimize the concentration and duration of this compound treatment. A typical starting point is 1 µM for 4-24 hours.[2] |
| Cell line is inherently resistant. | Verify the BCL6 dependency of your cell line. Not all lymphoma cell lines are equally dependent on BCL6 for survival.[9] |
| BCL6 mutation. | Sequence the BCL6 BTB domain in your cell line to check for mutations that may interfere with this compound binding or BCL6 polymerization (e.g., E41A, G55A, Y58A, C84A).[2] |
| SIAH1 pathway defect. | - Check the expression level of SIAH1 in your cells via Western blot or qPCR.- Sequence the SIAH1 gene to look for potential loss-of-function mutations.[5] |
| Issues with Western blot. | Ensure your Western blot protocol is optimized for BCL6 detection. Use a validated antibody and appropriate lysis buffers. A subset of polymerized BCL6 may be insoluble; adding an excess of a non-degrading BCL6 inhibitor like BI-3812 before harvesting can help solubilize BCL6 for more reliable quantification.[2] |
Problem 2: Cells initially respond to this compound but then acquire resistance over time.
| Potential Cause | Troubleshooting Step |
| Selection for pre-existing resistant clones. | Culture the parental cell line from a single cell clone to ensure a homogenous starting population. |
| Acquired mutations in BCL6 or SIAH1. | - Generate a resistant cell line by continuous exposure to increasing concentrations of this compound.[10]- Sequence the BCL6 and SIAH1 genes in the resistant population. |
| Oncogene addiction switching (e.g., to BCL2). | - Perform Western blot analysis to check for upregulation of BCL2 family proteins in resistant cells.- Test the sensitivity of resistant cells to BCL2 inhibitors (e.g., Venetoclax).[11] |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Lymphoma Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| SU-DHL-4 | BCL6::BCOR TR-FRET | IC50 | ≤ 3 nM | [8] |
| SU-DHL-4 | BCL6 Protein Degradation | DC50 | 20 nM | [8][12] |
| SU-DHL-4 | BCL6::NCOR LUMIER | IC50 | 43 nM | [8] |
| DH-My6 | Cell Viability (72h) | IC50 | 141 nM | [13] |
Table 2: Experimentally Validated BCL6 Mutations Conferring Resistance to this compound
| Mutation | Location | Effect | Reference |
| E41A | Polymerization Interface | Blocks this compound-induced polymerization. | [2] |
| G55A | Drug-binding Site | Prevents this compound binding. | [2] |
| Y58A | Drug-binding Site | Prevents this compound binding. | [2] |
| C84A | Polymerization Interface | Blocks this compound-induced polymerization. | [2] |
Key Experimental Protocols
1. Protocol for Assessing this compound-Induced BCL6 Degradation by Western Blot
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5 µM) and a vehicle control (DMSO) for the desired time (e.g., 4, 8, 24 hours).
-
Cell Lysis:
-
For adherent cells, wash twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For suspension cells, pellet cells by centrifugation, wash with ice-cold PBS, and lyse as above.
-
To ensure complete lysis of polymerized BCL6, consider a brief pre-treatment with a non-degrading BCL6 inhibitor like BI-3812 before harvesting.[2]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against BCL6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
2. Protocol for Co-Immunoprecipitation (Co-IP) of BCL6 and SIAH1
-
Cell Treatment and Lysis: Treat cells with this compound or DMSO. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.
-
Pre-clearing: Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against BCL6 or SIAH1 (or an isotype control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against BCL6 and SIAH1. An increased amount of co-precipitated protein in the this compound-treated sample indicates an enhanced interaction.[2]
3. Protocol for CRISPR-Cas9 Screen to Identify this compound Resistance Genes
-
Cell Line Preparation: Generate a stable Cas9-expressing cell line.
-
Lentiviral Library Production: Produce a pooled lentiviral sgRNA library targeting the human genome.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI < 0.5) to ensure most cells receive a single sgRNA.[14]
-
Selection: Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Screening:
-
Split the cell population into a control group (treated with DMSO) and a treatment group (treated with a lethal dose of this compound).
-
Culture the cells for a sufficient period to allow for the enrichment of resistant cells (typically 14-21 days).
-
-
Genomic DNA Extraction and Sequencing: Isolate genomic DNA from both the control and treated populations. Amplify the sgRNA-containing regions by PCR and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population. These sgRNAs will correspond to genes whose knockout confers resistance to this compound.[15][16]
Visualizations
Caption: Mechanism of action of this compound leading to BCL6 degradation.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTBBCL6 dimers as building blocks for reversible drug-induced protein oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Expanding the SIAH1-Associated Phenotypic Spectrum: Insights From Loss-of-Function Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulation of multidrug resistance in cancer cells by the E3 ubiquitin ligase seven-in-absentia homologue 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transcriptional regulation of the BCL-6 gene: mechanistic dissection using mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pardon Our Interruption [opnme.com]
- 9. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. eubopen.org [eubopen.org]
- 13. researchgate.net [researchgate.net]
- 14. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BCL6 Inhibitors: BI-3802 and Other Emerging Agents
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, is a critical driver in several hematological malignancies, most notably diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival has made it a prime target for therapeutic intervention. In recent years, a variety of small molecule inhibitors have been developed to target BCL6, each with distinct mechanisms of action. This guide provides an objective comparison of a leading BCL6 degrader, BI-3802, with other notable BCL6 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound stands out due to its unique mechanism of action: it induces the polymerization of BCL6, leading to its subsequent degradation by the proteasome. This novel approach has demonstrated superior or comparable efficacy in preclinical models when compared to other classes of BCL6 inhibitors, including non-degrading small molecules and proteolysis-targeting chimeras (PROTACs). This guide will delve into the specifics of these comparisons, presenting key data in a structured format to aid in the evaluation of these compounds for research and development purposes.
Mechanism of Action: A Tale of Two Strategies
The primary strategy for inhibiting BCL6 function is to disrupt its interaction with co-repressor proteins at the BTB domain. However, the methods to achieve this disruption vary significantly among different inhibitors.
This compound: Induced Polymerization and Degradation
This compound represents a novel class of BCL6 inhibitors. Instead of merely blocking the co-repressor binding site, this compound binds to the BCL6 BTB domain and induces a conformational change that promotes the self-assembly of BCL6 into helical filaments.[1] These polymeric structures are then recognized by the E3 ubiquitin ligase SIAH1, which tags BCL6 for degradation by the proteasome.[1] This dual action of inhibition and degradation leads to a profound and sustained suppression of BCL6 activity.[1][2]
Conventional BCL6 Inhibitors (e.g., BI-3812, FX1)
In contrast, conventional small molecule inhibitors like BI-3812 and FX1 function by competitively binding to the co-repressor binding groove on the BCL6 BTB domain.[3][4] This prevents the recruitment of co-repressor complexes and subsequently alleviates the transcriptional repression of BCL6 target genes.[3][4] While effective at inhibiting BCL6 function, these molecules do not induce its degradation.
PROTAC Degraders (e.g., A19)
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit an E3 ligase to the target protein, leading to its ubiquitination and degradation. BCL6-targeting PROTACs, such as A19, link a BCL6 binding moiety to a ligand for an E3 ligase (e.g., Cereblon or VHL). This induced proximity facilitates the transfer of ubiquitin to BCL6, marking it for destruction by the proteasome.
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and other representative BCL6 inhibitors.
Table 1: In Vitro Binding Affinity and Potency
| Compound | Type | Target | Assay | IC50/Kd/DC50 | Reference |
| This compound | Degrader (Polymerization) | BCL6 BTB Domain | TR-FRET | ≤ 3 nM (IC50) | [1] |
| BCL6 Degradation | Western Blot (SU-DHL-4 cells) | 20 nM (DC50) | [1] | ||
| BI-3812 | Inhibitor (Non-degrader) | BCL6 BTB Domain | TR-FRET | ≤ 3 nM (IC50) | [1] |
| FX1 | Inhibitor | BCL6 BTB Domain | Reporter Assay | ~35 µM (IC50) | [3][5] |
| BCL6 BTB Domain | Microscale Thermophoresis | 7 ± 3 µM (Kd) | [3] | ||
| A19 | PROTAC Degrader | BCL6 Degradation | Western Blot (OCI-LY1 cells) | 0.034 nM (DC50) |
Table 2: Cellular Anti-proliferative Activity (GI50)
| Compound | BCL6-dependent DLBCL Cell Lines | Average GI50 | BCL6-independent DLBCL Cell Lines | Average GI50 | Reference |
| FX1 | Farage, SU-DHL-6, DOHH-2, OCI-Ly7, RCK8, SU-DHL-4, OCI-Ly1, SC-1 | ~36 µM | OCI-LY1-B50, Karpas 433, OCI-Ly19, Toledo | >125 µM | [3][4] |
| FX1 | TMD8, SUDHL4 | 10 µM | OCI-LY19 | 10 µM | [5] |
Visualizing the Mechanisms
To better illustrate the distinct mechanisms of action, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanisms of Action for Different Classes of BCL6 Inhibitors.
Experimental Protocols
A summary of the key experimental protocols used to generate the comparative data is provided below.
BCL6-BCoR Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the ability of a compound to disrupt the interaction between the BCL6 BTB domain and a peptide from the co-repressor BCoR.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (terbium-coupled streptavidin bound to biotinylated BCL6) to an acceptor fluorophore (FITC-labeled BCoR peptide) when they are in close proximity. Disruption of the BCL6-BCoR interaction by an inhibitor leads to a decrease in the FRET signal.[1]
-
Protocol Summary:
-
Biotinylated BCL6 BTB domain (e.g., 100 nM) is mixed with a FITC-labeled BCoR peptide (e.g., 100 nM) and terbium-coupled streptavidin (e.g., 2 nM) in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 125 mM NaCl, 0.01% Triton X-100, 1 mM Glutathione, 0.03% BSA).[1][6]
-
The mixture is dispensed into a 384-well microplate.
-
Serial dilutions of the test compounds are added to the wells.[6]
-
The plate is incubated at room temperature for a set period (e.g., 30 minutes to 2 hours).[6]
-
The TR-FRET signal is read on a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated from the dose-response curves.
-
Caption: Workflow for a BCL6-BCoR TR-FRET Assay.
BCL6 Degradation Assay (Western Blot)
This assay is used to quantify the reduction in cellular BCL6 protein levels following treatment with a degrader compound.
-
Principle: Cells are treated with the compound, and the total protein is extracted. BCL6 protein levels are then detected and quantified using a specific antibody via Western blotting.
-
Protocol Summary:
-
DLBCL cell lines (e.g., SU-DHL-4, OCI-LY1) are seeded and cultured.
-
Cells are treated with various concentrations of the test compound or vehicle control for a specified time (e.g., 4 to 24 hours).
-
Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody specific for BCL6.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
The signal is detected using a chemiluminescent substrate, and the band intensities are quantified. A loading control (e.g., GAPDH or β-actin) is used for normalization.
-
DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are determined.
-
Quantitative Mass Spectrometry for Proteome-wide Specificity
To assess the specificity of a degrader, quantitative mass spectrometry can be employed to measure changes in the abundance of thousands of proteins simultaneously.
-
Principle: Cells are treated with the compound or vehicle. Proteins are extracted, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The relative abundance of peptides from each protein is compared between the treated and control samples.
-
Protocol Summary:
-
Cells (e.g., SuDHL4) are treated with the compound (e.g., 1 µM this compound) or DMSO for a specific duration (e.g., 4 hours).[1]
-
Proteins are extracted, reduced, alkylated, and digested into peptides (e.g., with trypsin).
-
Peptides are labeled with isobaric tags (e.g., TMT) or analyzed using a label-free quantification approach.
-
The peptide mixture is analyzed by LC-MS/MS.
-
The resulting data is processed to identify and quantify proteins.
-
Statistical analysis is performed to identify proteins with significantly altered abundance in the treated samples compared to the control.
-
Conclusion
The landscape of BCL6 inhibitors is rapidly evolving, with diverse strategies being employed to target this key oncoprotein. This compound's unique mechanism of inducing BCL6 polymerization and subsequent degradation offers a compelling therapeutic rationale. Head-to-head comparisons with conventional inhibitors and PROTACs in relevant preclinical models are crucial for determining the optimal approach for clinical development. The data and protocols presented in this guide provide a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of these promising agents.
References
- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AID 2061447 - BCL6 TR-FRET Protocol from US Patent US12310975: "Modulators of BCL6 proteolysis and associated methods of use" - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to BI-3802 and BI-3812: Two Structurally Similar Ligands with Divergent Effects on BCL6
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides a detailed comparison of BI-3802 and BI-3812, two potent small molecules targeting the transcriptional repressor B-cell lymphoma 6 (BCL6). While structurally analogous, their distinct mechanisms of action result in profoundly different effects on BCL6, offering a compelling case study in targeted protein modulation.
This compound and BI-3812 are high-affinity ligands for the BTB (Broad-Complex, Tramtrack and Bric-à-brac) domain of BCL6, a key regulator of gene expression implicated in the pathogenesis of diffuse large B-cell lymphoma (DLBCL).[1][2][3] However, their functional consequences diverge significantly: this compound acts as a potent BCL6 degrader, while BI-3812 functions as a conventional inhibitor of BCL6's protein-protein interactions.[1][2] This guide will dissect these differences, presenting key experimental data and methodologies to inform future research and development.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and BI-3812, highlighting their comparable binding affinities but distinct cellular activities.
| Parameter | This compound | BI-3812 | Reference(s) |
| Mechanism of Action | BCL6 Degrader | BCL6 Inhibitor | [1][4] |
| Binding Target | BCL6 BTB Domain | BCL6 BTB Domain | [1][5] |
| In Vitro Potency (BCL6::BCOR TR-FRET) | IC50 ≤ 3 nM | IC50 ≤ 3 nM | [2][5][6][7] |
| Cellular BCL6::NCOR Interaction (LUMIER) | IC50 = 43 nM | IC50 = 40 nM | [3][8] |
| Cellular BCL6 Degradation (DC50 in SU-DHL-4 cells) | 20 nM | No degradation | [8] |
| Effect on BCL6 Protein Levels | Potent and specific degradation | No change | [1][9] |
| Effect on BCL6 Target Genes | Strong de-repression | De-repression | [1][4] |
| Anti-proliferative Effects | Potent | Less potent than this compound | [1] |
Mechanism of Action: Inhibition vs. Degradation
The subtle structural difference between this compound and BI-3812, specifically in a solvent-exposed dimethyl-piperidine moiety, dictates their divergent mechanisms of action.[1]
BI-3812 functions as a classical BCL6 inhibitor. By binding to the BTB domain, it blocks the interaction between BCL6 and its co-repressors (e.g., BCOR, SMRT, NCOR), thereby preventing the transcriptional repression of BCL6 target genes.[2][3]
This compound , in contrast, initiates a novel mechanism of targeted protein degradation.[10] Upon binding to the BCL6 BTB domain, this compound induces the polymerization of BCL6 homodimers into supramolecular filaments.[1][9][10] This drug-induced polymerization creates neo-substrates that are recognized and ubiquitinated by the SIAH1 E3 ubiquitin ligase, leading to the subsequent degradation of BCL6 by the proteasome.[1][4][10] This degradation results in a more profound and sustained de-repression of BCL6 target genes compared to inhibition alone.[1]
Below is a diagram illustrating the distinct signaling pathways initiated by this compound and BI-3812.
Experimental Protocols
This section outlines the key experimental methodologies used to characterize and compare the effects of this compound and BI-3812 on BCL6.
BCL6::Co-repressor Interaction Assay (TR-FRET)
This assay quantitatively measures the ability of the compounds to disrupt the interaction between the BCL6 BTB domain and a co-repressor peptide.
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of two molecules labeled with donor and acceptor fluorophores. Disruption of the BCL6/co-repressor interaction by an inhibitor leads to a decrease in the FRET signal.
-
Methodology:
-
Recombinant, tagged BCL6 BTB domain and a biotinylated co-repressor peptide (e.g., from BCOR) are incubated together.
-
A fluorescent donor (e.g., Europium-cryptate-labeled anti-tag antibody) and acceptor (e.g., streptavidin-XL665) are added.
-
Serial dilutions of the test compounds (this compound or BI-3812) are added to the mixture.
-
After incubation, the fluorescence is measured at two wavelengths (for donor and acceptor emission).
-
The ratio of acceptor to donor fluorescence is calculated, and IC50 values are determined from the dose-response curves.
-
Cellular BCL6 Degradation Assay (Western Blot)
This experiment directly assesses the ability of the compounds to reduce BCL6 protein levels in cells.
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size.
-
Methodology:
-
DLBCL cell lines (e.g., SU-DHL-4) are treated with various concentrations of this compound, BI-3812, or a vehicle control (DMSO) for a specified time (e.g., 4 hours).
-
Cells are harvested, and total protein is extracted.
-
Protein concentration is quantified, and equal amounts of protein for each sample are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with a primary antibody specific for BCL6.
-
A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected. The intensity of the BCL6 band is quantified and normalized to the loading control.
-
BCL6 Foci Formation Assay (Immunofluorescence)
This imaging-based assay visualizes the this compound-induced polymerization of BCL6 into intracellular foci.
-
Principle: Immunofluorescence uses fluorescently labeled antibodies to visualize the subcellular localization of a target protein.
-
Methodology:
-
Cells are grown on coverslips and treated with this compound, BI-3812, or DMSO.
-
Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).
-
Cells are incubated with a primary antibody against BCL6.
-
A secondary antibody conjugated to a fluorophore is then added.
-
The cell nuclei are counterstained with a DNA dye (e.g., DAPI).
-
Coverslips are mounted on slides, and images are acquired using a fluorescence microscope. The formation of distinct BCL6 puncta (foci) is assessed.
-
The workflow for a typical BCL6 degradation experiment is depicted below.
Conclusion
This compound and BI-3812 represent a fascinating example of how minor chemical modifications can lead to fundamentally different biological outcomes. While both compounds potently bind to the BCL6 BTB domain, BI-3812 acts as a conventional inhibitor, whereas this compound induces a novel mechanism of BCL6 polymerization and subsequent proteasomal degradation. The superior anti-proliferative effects of this compound in cancer cell lines highlight the potential therapeutic advantages of targeted protein degradation over simple inhibition.[1] This comparative guide provides the foundational data and methodologies for researchers to further explore the therapeutic potential of these and other BCL6-targeting compounds.
References
- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BI-3812 | BCL | TargetMol [targetmol.com]
- 8. eubopen.org [eubopen.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for BCL6 Degradation: BI-3802 vs. BCL6 PROTACs
A detailed comparison of two distinct strategies for targeting the oncogenic transcription factor BCL6, providing researchers with critical data to inform their drug discovery and development efforts.
In the landscape of targeted protein degradation, the B-cell lymphoma 6 (BCL6) protein has emerged as a critical therapeutic target, particularly in diffuse large B-cell lymphoma (DLBCL). Two prominent strategies have been developed to eliminate this oncogenic driver: the molecular glue BI-3802 and a class of heterobifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of their efficacy, mechanisms of action, and the experimental data supporting their development.
Executive Summary
This compound and BCL6 PROTACs represent two innovative and effective approaches to induce the degradation of BCL6, albeit through fundamentally different mechanisms. This compound acts as a "molecular glue," inducing the polymerization of BCL6, which is then recognized and ubiquitinated by the E3 ligase SIAH1 for proteasomal degradation.[1][2][3][4] In contrast, BCL6 PROTACs are bifunctional molecules that simultaneously bind to BCL6 and an E3 ligase, typically Cereblon (CRBN), thereby bringing them into close proximity to trigger ubiquitination and degradation.[5][6]
Preclinical data demonstrate that both approaches achieve potent BCL6 degradation and exhibit strong anti-proliferative effects in various lymphoma cell lines and in vivo models.[5][7][8][9] Notably, some BCL6 PROTACs, such as ARV-393 and A19, have shown exceptionally low picomolar to nanomolar DC50 values for BCL6 degradation and corresponding low nanomolar GI50 values for cell growth inhibition.[5][8][9][10] this compound also demonstrates potent low nanomolar degradation and anti-proliferative activity.[7][11] The choice between these strategies may depend on factors such as desired specificity, potential for off-target effects, and pharmacokinetic properties.
Mechanism of Action: A Tale of Two Degradation Pathways
The distinct mechanisms of this compound and BCL6 PROTACs are a key differentiating factor.
This compound: This small molecule binds to the BTB domain of BCL6, inducing a conformational change that promotes the polymerization of BCL6 homodimers into supramolecular filaments.[1][2][4] These filaments are then recognized by the E3 ubiquitin ligase SIAH1, which polyubiquitinates BCL6, marking it for degradation by the proteasome.[1][2][3]
BCL6 PROTACs: These molecules consist of a ligand that binds to BCL6, a linker, and a ligand that recruits an E3 ligase, most commonly CRBN. By forming a ternary complex between BCL6 and the E3 ligase, PROTACs facilitate the transfer of ubiquitin from the E3 ligase to BCL6, leading to its proteasomal degradation.[5][6][8]
Quantitative Data Presentation
The following tables summarize the in vitro efficacy of this compound and selected BCL6 PROTACs in various lymphoma cell lines.
Table 1: In Vitro BCL6 Degradation (DC50)
| Compound | Cell Line | DC50 (nM) | Reference |
| This compound | SU-DHL-4 | 20 | [7][11] |
| ARV-393 | OCI-Ly1 | <1 | [5] |
| Farage | 0.06 - 0.33 | [9] | |
| SU-DHL-4 | 0.06 - 0.33 | [9] | |
| SU-DHL-6 | 0.06 - 0.33 | [9] | |
| Ramos | 0.06 | [9] | |
| Daudi | 0.33 | [9] | |
| A19 | OCI-Ly1 | 0.034 | [8] |
| DZ-837 | SU-DHL-4 | 676.1 | [12] |
| DOHH2 | 557.7 | [12] |
Table 2: In Vitro Anti-proliferative Activity (IC50 / GI50)
| Compound | Cell Line | IC50 / GI50 (nM) | Reference |
| This compound | BCL6-dependent DLBCL lines | ~1000 | [13] |
| ARV-393 | DLBCL and Burkitt Lymphoma Lines | <1 - 9.8 | [9][10] |
| A19 | OCI-Ly1 | Superior to this compound | [8] |
| DZ-837 | SU-DHL-4 | >1000 | [12] |
Table 3: In Vivo Efficacy (Tumor Growth Inhibition - TGI)
| Compound | Model | Dosing | TGI (%) | Reference |
| ARV-393 | OCI-Ly1 CDX | 3 mg/kg, po, qd | 67 | [9] |
| OCI-Ly1 CDX | 10 mg/kg, po, qd | 92 | [9] | |
| OCI-Ly1 CDX | 30 mg/kg, po, qd | 103 | [9] | |
| SU-DHL-4 CDX | 30 mg/kg, po, qd | ~80 | [9] | |
| tFL PDX | Not specified | ≥95 | ||
| DZ-837 | SU-DHL-4 Xenograft | 10 mg/kg | 22.2 | [12] |
| SU-DHL-4 Xenograft | 20 mg/kg | 47.4 | [12] | |
| SU-DHL-4 Xenograft | 40 mg/kg | 71.8 | [12] |
CDX: Cell Line-Derived Xenograft; PDX: Patient-Derived Xenograft; po: oral administration; qd: once daily.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are generalized protocols for key experiments cited in the comparison.
Western Blotting for BCL6 Degradation
Objective: To quantify the reduction in BCL6 protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate DLBCL cells (e.g., SU-DHL-4, OCI-Ly1) at a density of 1 x 10^6 cells/mL and treat with various concentrations of the degrader (this compound or BCL6 PROTAC) or DMSO as a vehicle control for a specified time (e.g., 4, 8, 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BCL6 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Quantification: Densitometry analysis is performed to quantify the BCL6 band intensity relative to the loading control.
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the effect of the degraders on cell proliferation and viability.
-
Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader or DMSO control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) values.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the degraders in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).
-
Tumor Implantation: Subcutaneously inject a suspension of DLBCL cells (e.g., 5-10 x 10^6 OCI-Ly1 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the degrader (e.g., ARV-393) or vehicle control via the appropriate route (e.g., oral gavage) at the specified dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Monitor animal body weight as an indicator of toxicity.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to assess BCL6 protein levels by western blotting or immunohistochemistry to correlate with anti-tumor activity.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of BCL6 degraders.
Conclusion
Both this compound and BCL6 PROTACs have demonstrated compelling preclinical efficacy in targeting BCL6 for degradation, offering promising therapeutic avenues for BCL6-driven malignancies. The unique polymerization-based mechanism of this compound and the modular nature of PROTACs provide distinct advantages and challenges. The quantitative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for comparing these two innovative drug discovery platforms and for designing future experiments to further elucidate their therapeutic potential. The ongoing clinical development of BCL6 PROTACs like ARV-393 will be crucial in determining their ultimate clinical utility.
References
- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule-induced polymerization triggers degradation of BCL6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pardon Our Interruption [opnme.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Arvina’s BCL6 protein degrader shows high antiproliferative activity | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. eubopen.org [eubopen.org]
- 12. BCL6-targeting PROTAC for diffuse large B-cell lymphoma | BioWorld [bioworld.com]
- 13. Progress towards B-Cell Lymphoma 6 BTB Domain Inhibitors for the Treatment of Diffuse Large B-Cell Lymphoma and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
BI-3802: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of BI-3802, a potent and selective B-cell lymphoma 6 (BCL6) degrader. The information presented herein is supported by experimental data to offer an objective assessment of its performance against other relevant compounds.
Executive Summary
This compound is a small molecule that induces the degradation of the BCL6 protein, a key transcriptional repressor implicated in lymphomas.[1] Unlike traditional inhibitors, this compound functions as a "molecular glue," inducing the polymerization of BCL6, which leads to its ubiquitination by the SIAH1 E3 ligase and subsequent proteasomal degradation.[1][2] This unique mechanism of action contributes to its high potency and selectivity. Extensive screening and proteomics studies have demonstrated that this compound exhibits a highly specific cross-reactivity profile, with minimal off-target effects.
Cross-Reactivity and Selectivity Data
The selectivity of this compound has been assessed through various methods, including broad panel screenings and direct comparisons with its structurally similar analog, BI-3812, which acts as a BCL6 inhibitor but not a degrader.
Panel Screening Results
This compound has been evaluated against panels of kinases and other common off-target proteins, demonstrating a clean profile.
| Screening Panel | Concentration | Results |
| Eurofins Safety Screen (44 targets) | 10 µM | No significant activity, except for minor agonist activity at the HTR2B receptor (12% of control).[3] |
| Invitrogen Kinase Panel (54 kinases) | 1 µM | No significant inhibition observed.[3] |
Proteomic Selectivity
Quantitative mass spectrometry-based proteomics in the SuDHL4 lymphoma cell line revealed that after a 4-hour treatment with 1 µM this compound, BCL6 was the only protein to show a significant decrease in abundance.[1] This highlights the exceptional selectivity of this compound for its intended target in a cellular context.
Comparison with Other BCL6-Targeting Compounds
This compound's primary comparator is its close structural analog, BI-3812. While both compounds bind to the BTB domain of BCL6 with similar high affinity, their functional outcomes and selectivity profiles differ significantly due to a small structural change.[1][4]
| Compound | Mechanism of Action | BCL6::BCOR TR-FRET IC₅₀ | BCL6 Degradation (DC₅₀) in SU-DHL-4 cells | Off-Target Profile |
| This compound | BCL6 Degrader | ≤3 nM | 20 nM | Highly selective; no significant off-targets in kinase and safety panels. Proteomics confirms BCL6 as the primary degraded protein.[1][3] |
| BI-3812 | BCL6 Inhibitor | ≤3 nM | Does not induce degradation | Does not alter the abundance of any protein in proteomic studies.[1] While a potent inhibitor, it lacks the degradation-inducing activity and associated downstream effects of this compound.[2] |
| Lifitegrast | BCL6 Inhibitor (computationally identified) | Not Available | Does not induce degradation | Computationally predicted to have a lower binding affinity for off-target proteins compared to this compound, suggesting it may have fewer undesirable properties in that regard.[5] |
Signaling Pathway and Mechanism of Action
This compound targets BCL6, a master transcriptional repressor crucial for the formation of germinal centers (GCs) in B-cells.[6] BCL6 exerts its function by recruiting co-repressor complexes (containing NCoR, SMRT, or BCOR) to the promoter regions of its target genes, thereby suppressing their transcription.[7] The expression and activity of BCL6 are tightly regulated by upstream signals, such as those from the B-cell receptor (BCR) and CD40.[6][8]
Experimental Protocols
Detailed methodologies for the key assays used to characterize this compound are provided below.
BCL6::BCOR Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding affinity of compounds to the BCL6 BTB domain by assessing the disruption of the interaction between BCL6 and a peptide from its co-repressor, BCOR.
Principle: A Terbium (Tb)-labeled anti-His antibody is used to detect His-tagged BCL6 (the donor), and a fluorescently labeled BCOR peptide (the acceptor) is used. When in close proximity, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A compound that binds to BCL6 and displaces the BCOR peptide will disrupt FRET.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., PBS with 0.01% Tween-20 and 0.1% BSA).
-
Compound Dilution: Serially dilute test compounds in DMSO, followed by dilution in assay buffer to the desired final concentrations.
-
Protein and Peptide Preparation: Dilute His-tagged BCL6 BTB domain, fluorescently-labeled BCOR peptide, and Tb-anti-His antibody in assay buffer to their final working concentrations.
-
-
Assay Procedure (384-well format):
-
Add 2 µL of diluted compound or control (DMSO) to the wells.
-
Add 10 µL of the BCL6 protein solution.
-
Add 10 µL of the BCOR peptide and Tb-anti-His antibody mixture.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~620 nm (for Terbium) and ~665 nm (for the acceptor).
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot against compound concentration to determine the IC₅₀.
-
BCL6 Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in cellular BCL6 protein levels following treatment with a potential degrader.
Protocol:
-
Cell Culture and Treatment:
-
Culture a BCL6-positive cell line (e.g., SU-DHL-4) to the desired density.
-
Treat cells with a dose range of the test compound (e.g., this compound) or DMSO as a vehicle control for a specified time course (e.g., 4, 8, 24 hours).
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Lyse the cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein lysates to equal concentrations and load onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against BCL6 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the BCL6 signal to the loading control and compare to the DMSO-treated sample to determine the percentage of degradation. The DC₅₀ (concentration at which 50% degradation occurs) can then be calculated.
-
BCL6::NCOR LUMIER (Luminescence-based Mammalian Interactome) Assay
This cellular assay measures the disruption of the BCL6-NCOR interaction within cells.
Principle: One protein (e.g., BCL6) is fused to a Flag tag, and the interacting partner (e.g., NCOR) is fused to a Luciferase (LUC) tag. Both constructs are co-expressed in cells. The Flag-tagged protein is immunoprecipitated, and the presence of the LUC-tagged interactor is detected by measuring luciferase activity.[9] A compound that disrupts the interaction will result in a lower luciferase signal.
Protocol:
-
Cell Transfection and Treatment:
-
Co-transfect HEK293T cells with plasmids encoding Flag-BCL6 and LUC-NCOR.
-
After 24-48 hours, treat the cells with a dose range of the test compound or DMSO for a specified duration.
-
-
Immunoprecipitation:
-
Lyse the cells and perform immunoprecipitation using anti-Flag antibody-coated beads.
-
-
Luminescence Measurement:
-
Wash the beads to remove non-specific binders.
-
Add a luciferase substrate to the beads and measure the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control and plot against compound concentration to determine the cellular IC₅₀ for the disruption of the protein-protein interaction.
-
References
- 1. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eubopen.org [eubopen.org]
- 4. Pardon Our Interruption [opnme.com]
- 5. Impact of SNPs, off-targets, and passive permeability on efficacy of BCL6 degrading drugs assigned by virtual screening and 3D-QSAR approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New effector functions and regulatory mechanisms of BCL6 in normal and malignant lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LUMIER: A Discovery Tool for Mammalian Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing On-Target Engagement of BI-3802 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to assess the on-target engagement of BI-3802, a potent and selective degrader of the B-cell lymphoma 6 (BCL6) protein. We will explore the unique mechanism of this compound and compare its cellular engagement assessment with alternative BCL6 inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound: A Novel BCL6 Degrader
This compound is a small molecule that represents a novel class of BCL6-targeting agents.[1][2] Unlike traditional inhibitors that merely block protein function, this compound induces the degradation of its target, BCL6.[3][4][5] BCL6 is a transcriptional repressor and a key oncogenic driver in various lymphomas, including diffuse large B-cell lymphoma (DLBCL).[3][6]
The mechanism of action for this compound is distinct from proteolysis-targeting chimeras (PROTACs). It binds to the BTB domain of BCL6, inducing its polymerization into supramolecular filaments.[4][5] These drug-induced BCL6 polymers are then recognized and ubiquitinated by the SIAH1 E3 ubiquitin ligase, leading to their subsequent degradation by the proteasome.[4][5] This degradation results in the de-repression of BCL6 target genes and potent anti-proliferative effects in cancer cell lines.[1][3]
Comparison of this compound with Alternative BCL6 Inhibitors
This compound's degradation-inducing mechanism gives it a pharmacological profile superior to non-degrading inhibitors and other BCL6-targeting strategies.[4] The following table compares this compound with other known BCL6 inhibitors.
| Compound | Mechanism of Action | Target | Biochemical IC50 | Cellular DC50/IC50 | Key Features & Limitations |
| This compound | BCL6 Degrader (via polymerization) | BCL6 BTB Domain | ≤ 3 nM (TR-FRET)[2][6] | DC50: 20 nM (SU-DHL-4)[6] | Induces potent and selective BCL6 degradation; superior anti-proliferative effects compared to inhibitors.[4] Poor oral bioavailability has limited in vivo studies.[7] |
| BI-3812 | BCL6 Inhibitor (non-degrader) | BCL6 BTB Domain | Similar to this compound[4] | N/A (non-degrader) | Structurally similar to this compound but lacks the degradation-inducing moiety; serves as an excellent negative control.[4] Less pronounced anti-proliferative effects.[3] |
| FX1 | BCL6 Inhibitor | BCL6 BTB Domain | 19.21 µM (HTRF)[7] | Micromolar range[7] | A reference BCL6 inhibitor with in vitro and in vivo activity.[7] |
| CCT373566 | BCL6 Degrader | BCL6 BTB Domain | Potent (TR-FRET)[8] | Subnanomolar degradation[8] | A potent degrader that, despite efficient degradation, did not achieve significant anti-proliferative effects in one study.[9] |
| BCL6 PROTACs | BCL6 Degrader (heterobifunctional) | BCL6 | Variable | Variable | Recruit an E3 ligase (e.g., VHL, CRBN) to BCL6; reported to have insufficient target modulation to induce growth inhibition.[3] |
| Lifitegrast | BCL6 Inhibitor (identified via virtual screen) | BCL6 | Favorable binding properties[10] | Not reported | Identified as a potential BCL6 inhibitor with favorable binding properties compared to this compound, but may have higher off-target binding.[10] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the unique mechanism by which this compound induces the degradation of BCL6.
Caption: this compound binds BCL6 homodimers, inducing polymerization and recognition by SIAH1 for ubiquitination and proteasomal degradation.
Key Cellular Assays for On-Target Engagement
Several orthogonal assays can be employed to confirm and quantify the on-target engagement of this compound in a cellular context.
| Assay | Principle | Information Provided | Throughput |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer (BRET) between NanoLuc-tagged BCL6 and a fluorescent tracer. Compound competes with the tracer.[11][12][13] | Direct measurement of compound binding to BCL6 in live cells; affinity (IC50), permeability, and residence time.[12][14] | High |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein (BCL6) against heat-induced denaturation. The amount of soluble protein remaining is quantified.[15][16][17] | Confirmation of direct physical binding of this compound to BCL6 in a cellular environment.[15][17] | Low to High (method dependent)[18] |
| Western Blot | Immunodetection of BCL6 protein levels in cell lysates after treatment with this compound. | Direct measure of BCL6 protein degradation; provides degradation concentration (DC50) and kinetics. | Medium |
| Immunofluorescence Microscopy | Visualization of BCL6 localization within the cell using a specific antibody. | Visual confirmation of on-target effect through the formation of this compound-induced BCL6 foci.[3][4] | Low |
| qRT-PCR | Quantification of mRNA levels of known BCL6 target genes (e.g., ARID3A).[8] | Functional readout of on-target activity by measuring the de-repression of downstream genes.[19] | High |
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of this compound to BCL6 in live cells.[11][20]
Methodology:
-
Cell Line Preparation: Use a cell line (e.g., HEK293T) transiently or stably expressing full-length human BCL6 fused to a NanoLuc® luciferase tag.[20]
-
Cell Plating: Seed the cells in a 96-well, white-bottom plate and incubate to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., BI-3812) in Opti-MEM® I Reduced Serum Medium.
-
Tracer and Substrate Addition: Prepare a master mix containing the BCL6 fluorescent tracer and Nano-Glo® Live Cell Substrate.
-
Assay Procedure:
-
Add the test compounds (this compound) to the appropriate wells.
-
Add the tracer/substrate master mix to all wells.
-
Incubate the plate at 37°C and 5% CO2 for a specified time (e.g., 2 hours) to allow for equilibration.
-
-
Signal Detection: Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for BCL6 in the cell.
Caption: Workflow for the NanoBRET™ Target Engagement assay to measure compound binding in live cells.
Cellular Thermal Shift Assay (CETSA)
CETSA confirms direct target engagement by measuring the thermal stabilization of BCL6 upon this compound binding.[16][17]
Methodology:
-
Cell Treatment: Treat intact cells (e.g., SU-DHL-4) with either vehicle (DMSO) or this compound at a desired concentration for 1-2 hours.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of soluble BCL6 by Western blot or ELISA.
-
Data Analysis: Plot the percentage of soluble BCL6 against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and thus, engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Immunofluorescence for BCL6 Foci Formation
This method provides visual evidence of this compound's on-target activity.[3]
Methodology:
-
Cell Culture: Grow DLBCL cells (e.g., SU-DHL-4) on coverslips.
-
Treatment: Treat cells with this compound (e.g., 1 µM) or vehicle for a short duration (e.g., 1-4 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block with a suitable blocking buffer (e.g., BSA in PBS) and then incubate with a primary antibody against BCL6. After washing, incubate with a fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips onto microscope slides with a DAPI-containing mounting medium to stain the nuclei.
-
Analysis: Visualize the cells using a fluorescence or confocal microscope. In this compound-treated cells, BCL6 will appear as distinct puncta or "foci" within the nucleus, representing the drug-induced polymers.[4]
Conclusion
Assessing the on-target engagement of this compound requires a multi-faceted approach that confirms not only direct binding but also the unique downstream consequence of its mechanism: protein degradation. Biophysical methods like NanoBRET™ and CETSA provide quantitative and direct evidence of target binding in live cells. These should be complemented with assays such as Western blotting and immunofluorescence to confirm BCL6 degradation and polymerization, respectively. Finally, downstream gene expression analysis serves as a crucial functional readout of on-target activity. By combining these methods, researchers can build a robust data package to confidently assess the cellular pharmacology of this compound and similar novel protein degraders.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule-induced polymerization triggers degradation of BCL6. | Broad Institute [broadinstitute.org]
- 6. Pardon Our Interruption [opnme.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of an In Vivo Chemical Probe for BCL6 Inhibition by Optimization of Tricyclic Quinolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of SNPs, off-targets, and passive permeability on efficacy of BCL6 degrading drugs assigned by virtual screening and 3D-QSAR approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement BET BRD Assays [promega.com]
- 12. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. news-medical.net [news-medical.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Integrated biochemical and computational approach identifies BCL6 direct target genes controlling multiple pathways in normal germinal center B cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovering cell-active BCL6 inhibitors: effectively combining biochemical HTS with multiple biophysical techniques, X-ray crystallography and cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BCL6 Degraders for Researchers in Drug Discovery
An in-depth analysis of leading BCL6 molecular glues and PROTACs, providing key performance data and experimental methodologies to guide research and development.
The B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor, is a critical driver of lymphomagenesis, particularly in diffuse large B-cell lymphoma (DLBCL). Its role in promoting cell proliferation and survival makes it a prime target for therapeutic intervention. In recent years, targeted protein degradation has emerged as a powerful strategy to eliminate BCL6, offering potential advantages over traditional inhibition. This guide provides a head-to-head comparison of prominent BCL6 degraders, including molecular glues and proteolysis-targeting chimeras (PROTACs), to aid researchers in selecting and developing novel cancer therapies.
Performance Data of BCL6 Degraders
The following table summarizes the in vitro degradation performance of several key BCL6 degraders across various lymphoma cell lines. The data highlights the potency (DC50) and maximal degradation (Dmax) achieved by each compound.
| Degrader | Type | E3 Ligase Recruited | Cell Line | DC50 | Dmax | Reference |
| BI-3802 | Molecular Glue | SIAH1 | SU-DHL-4 | 20 nM | >90% | [1][2] |
| OCI-Ly1 | ~100 nM for complete degradation | >90% | [3] | |||
| CCT373566 | Molecular Glue | SIAH1 (putative) | OCI-Ly1 | 0.7 nM | 92% | [4][5] |
| Karpas 422 | 1.0 nM | 85% | [5] | |||
| ARV-393 | PROTAC | Cereblon (CRBN) | OCI-Ly1 | <1 nM | >95% | [6] |
| SU-DHL-4 | 0.06 - 0.33 nM | >90% | ||||
| SU-DHL-6 | 0.06 - 0.33 nM | >90% | ||||
| OCI-Ly7 | 0.06 - 0.33 nM | >90% | ||||
| BMS-986458 | PROTAC | Cereblon (CRBN) | SU-DHL-4, OCI-Ly1 | 5.8 nM (EC50) | >90% | [7] |
| DZ-837 | PROTAC | Cereblon (CRBN) | SU-DHL-4 | 676.1 nM | >90% | [8] |
| DOHH2 | 557.7 nM | >90% | [8] | |||
| BCL6 PROTAC 1 | PROTAC | Cereblon (CRBN) | OCI-Ly1 | Not specified | ~80% | [9] |
| Compound A19 | PROTAC | Cereblon (CRBN) | OCI-Ly1 | 34 pM | >99% | [3][10][11] |
| HT | 96 pM | >99% | [3] |
BCL6 Signaling Pathway and Degrader Mechanism of Action
BCL6 is a transcriptional repressor that plays a pivotal role in the germinal center (GC) reaction, a process essential for generating high-affinity antibodies. It achieves this by repressing genes involved in cell cycle control, DNA damage response, and apoptosis. Dysregulation of BCL6 is a hallmark of several B-cell lymphomas. BCL6 degraders, through different mechanisms, hijack the cell's natural protein disposal system to eliminate the BCL6 protein.
Caption: BCL6 signaling and degrader mechanisms of action.
Experimental Methodologies
The following are detailed protocols for key experiments cited in the evaluation of BCL6 degraders.
Western Blotting for BCL6 Degradation
This protocol is used to quantify the amount of BCL6 protein remaining in cells after treatment with a degrader.
Caption: A typical workflow for Western Blot analysis.
Protocol Steps:
-
Cell Culture and Treatment: Plate lymphoma cell lines (e.g., SU-DHL-4, OCI-Ly1) at a density of 0.5 x 10^6 cells/mL and treat with various concentrations of the BCL6 degrader or DMSO as a vehicle control for the desired time (e.g., 4, 24, 48 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BCL6 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and quantify the band intensities using densitometry software.
Co-Immunoprecipitation (Co-IP) for E3 Ligase Interaction
This protocol is used to confirm the interaction between the BCL6 degrader, BCL6, and the recruited E3 ligase.
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells with the BCL6 degrader and a proteasome inhibitor (e.g., MG132) to prevent degradation of the ternary complex. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against BCL6 or the E3 ligase (e.g., anti-CRBN or anti-SIAH1) overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BCL6 and the respective E3 ligase to detect the co-immunoprecipitated proteins.
Cell Viability Assay
This protocol is used to assess the anti-proliferative effect of BCL6 degraders on cancer cell lines.
Protocol Steps:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a serial dilution of the BCL6 degrader and incubate for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin (B115843) to each well.
-
Signal Measurement: Measure the luminescence or fluorescence signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response data to a sigmoidal curve.
Conclusion
The landscape of BCL6 degraders is rapidly evolving, with both molecular glues and PROTACs demonstrating significant promise. Molecular glues like this compound and CCT373566 offer the advantage of smaller size and potentially better drug-like properties. PROTACs such as ARV-393 and BMS-986458 have shown remarkable potency in the picomolar to low nanomolar range. The choice of degrader will depend on the specific research or therapeutic context, considering factors such as potency, selectivity, and pharmacokinetic properties. The data and protocols presented in this guide provide a solid foundation for researchers to navigate this exciting field and advance the development of novel therapies for BCL6-driven cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small molecule-induced polymerization triggers degradation of BCL6 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of highly potent, orally bioavailable BCL6 ligand-directed degraders | BioWorld [bioworld.com]
- 8. BCL6-targeting PROTAC for diffuse large B-cell lymphoma | BioWorld [bioworld.com]
- 9. BCL6 PROTAC [openinnovation.astrazeneca.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a Selective and Potent BCL6 PROTAC with Efficacious Antiproliferative Activity for the Treatment of Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling BI-3802
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of BI-3802, a potent BCL6 degrader. This document provides immediate, essential safety information and procedural guidance to ensure laboratory safety and operational efficiency.
This compound is a chemical probe and a highly potent BCL6 degrader used in biomedical research.[1][2] Due to its bioactive nature, proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment. This guide provides a detailed overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.
Quantitative Data Summary
For quick reference, the following tables summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₂₉ClN₆O₃ |
| Molecular Weight | 484.98 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
| Solubility | Soluble in DMSO |
| Storage Conditions (Powder) | -20°C for up to 3 years |
| Storage Conditions (in Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Not Classified | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. |
| Skin Corrosion/Irritation | Not Classified | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Serious Eye Damage/Irritation | Not Classified | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Specific Target Organ Toxicity | Not Classified | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
Note: The hazard classification is based on available Safety Data Sheets for similar research compounds from the same supplier. It is imperative to consult the specific SDS for this compound upon receipt.
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step procedures is mandatory for the safe handling and disposal of this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use of a chemical fume hood is required when handling the powdered form or preparing stock solutions to avoid inhalation of dust or aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side shields.
-
Hand Protection: Wear nitrile gloves. Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If working outside of a fume hood with the potential for aerosol generation, a NIOSH-approved respirator is necessary.
-
-
Hygiene Practices:
-
Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday.
-
Do not eat, drink, or smoke in laboratory areas where this compound is handled.
-
Keep the container tightly closed when not in use.
-
Disposal Plan: Step-by-Step Waste Management
-
Segregation:
-
All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) should be considered chemical waste.
-
Segregate this compound waste from other laboratory waste streams.
-
-
Containerization:
-
Collect all solid waste in a dedicated, clearly labeled, and sealed chemical waste container.
-
Collect all liquid waste (e.g., unused solutions) in a separate, labeled, and sealed chemical waste container.
-
-
Disposal:
-
Dispose of this compound waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Visual Workflow and Emergency Procedures
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response in an emergency.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
